Prucalopride-13C,d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H26ClN3O3 |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[1-[3-(trideuterio(113C)methoxy)propyl]piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23)/i1+1D3 |
InChI Key |
ZPMNHBXQOOVQJL-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
Canonical SMILES |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Prucalopride-13C,d3 in Bioanalytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of Prucalopride-13C,d3 in research, focusing on its use as an internal standard in bioanalytical methods for the quantification of prucalopride. This stable isotope-labeled analog is crucial for achieving accurate and precise measurements in complex biological matrices, primarily in pharmacokinetic and bioequivalence studies.
Core Application: An Internal Standard in Quantitative Bioanalysis
This compound serves as an indispensable tool in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to measure the concentration of prucalopride in biological samples such as human plasma.[1] Its structural similarity to prucalopride, with the only difference being the inclusion of carbon-13 and deuterium isotopes, ensures that it co-elutes and ionizes similarly to the analyte of interest. This chemical and physical likeness allows it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the analytical method.
The primary application of this compound is in pharmacokinetic studies that map the absorption, distribution, metabolism, and excretion (ADME) of prucalopride.[2][3] Furthermore, it is a critical component in bioequivalence studies that compare the bioavailability of a generic drug product to the brand-name drug.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated bioanalytical methods that utilize this compound as an internal standard.
Table 1: Mass Spectrometry Parameters for Prucalopride and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Prucalopride | 368.0 / 367.99 | 196.0 / 195.89 | Positive ESI |
| This compound | 372.0 | 196.0 | Positive ESI |
Data compiled from multiple sources.[1][2]
Table 2: Summary of LC-MS/MS Method Validation Parameters
| Parameter | Reported Values |
| Linearity Range | 50 - 12,000 pg/mL; 0.1 - 100 ng/mL; 0.25 - 16.00 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Recovery (Prucalopride) | 89.92%; >85% |
| Recovery (this compound) | 90.42% |
| Inter-day Accuracy | -0.6% to 4.8% |
| Inter-day Precision (CV%) | 3.0% to 5.5% |
Data compiled from multiple sources.[1][3][4][5]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis based on published research.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples[1]
-
Sample Preparation:
-
To 200 µL of human plasma in a centrifuge tube, add 25 µL of this compound internal standard working solution.
-
Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT) for Plasma Samples[3]
-
Sample Preparation:
-
To 50 µL of plasma sample, add the internal standard solution.
-
Add acetonitrile as the precipitating agent at a ratio of 1:5 (v/v) to the plasma.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
LC-MS/MS Analysis Parameters
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., Kromasil C18, Waters ACQUITY UPLC HSS C18).[1][2][3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium formate.[1][2][3]
-
Flow Rate: Typically in the range of 0.2 to 1.0 mL/min.[1][2][3]
-
-
Tandem Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in the positive ion mode is consistently used for both prucalopride and its labeled internal standard.[1][2]
-
Detection: Multiple Reaction Monitoring (MRM) is employed to selectively detect the precursor-to-product ion transitions for both the analyte and the internal standard, as detailed in Table 1.[1][2]
-
Signaling Pathway of Prucalopride
Prucalopride is a high-affinity, selective serotonin 5-HT4 receptor agonist.[6][7] The activation of the 5-HT4 receptor initiates downstream signaling cascades that are pertinent to its prokinetic effects in the gastrointestinal tract and its potential neurological effects. Research has elucidated two primary signaling pathways activated by the 5-HT4 receptor.[6][7][8]
-
Canonical Gs/cAMP/PKA Pathway: Upon agonist binding, the 5-HT4 receptor couples to the Gs alpha subunit of the G protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[6][7][9]
-
Non-Canonical Src-Dependent ERK Pathway: The 5-HT4 receptor can also signal through a Gs/cAMP/PKA-independent pathway that involves the activation of the Src tyrosine kinase.[6][7] This Src activation subsequently leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is also implicated in neuronal plasticity and other cellular responses.[6][7]
Experimental Workflow for Bioanalysis
Caption: A generalized workflow for the bioanalysis of prucalopride using this compound.
Prucalopride's 5-HT4 Receptor Signaling Pathways
Caption: Dual signaling cascades of the 5-HT4 receptor activated by prucalopride.
References
- 1. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 2. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue distribution study of prucalopride in rats by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 6. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Prucalopride-13C,d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Prucalopride-13C,d3, a stable isotope-labeled derivative of Prucalopride. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical applications, and the pharmacological context of its unlabeled counterpart.
Core Compound Data
This compound is a critical tool in pharmacokinetic and bioanalytical studies, serving as an ideal internal standard for the quantification of Prucalopride in biological matrices. Its isotopic labeling ensures that its chemical and physical properties are nearly identical to Prucalopride, while its distinct mass allows for precise differentiation in mass spectrometry-based assays.
| Property | Value |
| CAS Number | 2140306-00-7 |
| Molecular Formula | C₁₇¹³CH₂₃D₃ClN₃O₃ |
| Molecular Weight | 371.88 g/mol |
Experimental Protocols
The primary application of this compound is as an internal standard in the bioanalysis of Prucalopride. Below is a detailed experimental protocol for the quantification of Prucalopride in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Bioanalytical Method for Prucalopride in Human Plasma
This method is designed for the sensitive and accurate quantification of Prucalopride, employing this compound for stable isotope dilution.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma sample, add the internal standard (IS), this compound.[1]
-
Precipitate proteins by adding 200 µL of acetonitrile.[1]
-
Vortex mix the samples thoroughly.
-
Centrifuge at 10,000 g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Transfer 200 µL of the supernatant to a new tube.[1]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.[1]
-
Reconstitute the dried residue in 150 µL of a 2:1 (v/v) acetonitrile/water mixture.[1]
-
Centrifuge the reconstituted sample at 4,000 g for 5 minutes at 4°C.[1]
-
Inject a 5 µL aliquot of the clear supernatant into the UPLC-MS/MS system.[1]
2. Chromatographic Conditions
-
System: UPLC system
-
Column: Shim-pack GIST HP C18 (4.6 mm × 150 mm, 3 μm particle size)[1]
-
Mobile Phase A: 0.1% formic acid in water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient Elution: [1]
-
0–1 min: 5% B
-
1–4 min: 5%–95% B
-
4–5.5 min: 95% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
3. Mass Spectrometric Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode[1]
-
Detection: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions: [1]
-
Prucalopride: m/z 368.2 → 207.1
-
This compound (IS): m/z 371.2 → 210.1
-
Signaling Pathways of Prucalopride
Prucalopride is a high-affinity, selective serotonin 5-HT4 receptor agonist.[2] Its mechanism of action involves the activation of these receptors in the gastrointestinal tract, leading to enhanced motility.[2] The binding of Prucalopride to 5-HT4 receptors initiates a downstream signaling cascade.
Activation of the 5-HT4 receptor by Prucalopride leads to an increase in intracellular cyclic AMP (cAMP) concentration.[3] This, in turn, can induce the phosphorylation of Src and ERK1/2, further propagating the cellular response.[3] In the enteric nervous system, this signaling cascade ultimately promotes the release of acetylcholine, which stimulates intestinal muscle contractions and enhances peristalsis.
Below are diagrams illustrating the experimental workflow for bioanalysis and the signaling pathway of Prucalopride.
References
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Prucalopride-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic pathway for Prucalopride-¹³C,d₃. The experimental protocols are derived from established methods for the synthesis of unlabeled Prucalopride and its intermediates. This proposed route has not been experimentally validated and should be adapted and optimized by qualified personnel.
Introduction
Prucalopride is a high-affinity 5-HT₄ receptor agonist that enhances gastrointestinal motility. Isotopic labeling of pharmaceuticals such as Prucalopride with stable isotopes like carbon-13 (¹³C) and deuterium (d) is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of these heavy isotopes provides a distinct mass signature that allows for the unambiguous differentiation of the drug from its metabolites and endogenous compounds in complex biological matrices. This guide details a proposed synthetic route for Prucalopride labeled with one ¹³C atom and three deuterium atoms (Prucalopride-¹³C,d₃).
Proposed Synthetic Strategy
The synthesis of Prucalopride-¹³C,d₃ is proposed to be achieved through the coupling of two key isotopically labeled intermediates: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid-¹³C (6) and 1-(3-methoxypropyl-d₃)-4-piperidinamine (11) . The ¹³C atom will be incorporated into the carboxylic acid moiety of the benzofuran core, while the trideuteromethyl group will be introduced on the methoxypropyl side chain of the piperidine fragment.
The overall synthetic workflow is depicted below:
Synthesis of 1-(3-methoxypropyl-d₃)-4-piperidinamine (11)
The synthesis of the deuterated piperidine intermediate commences with the protection of the primary amine of 4-aminopiperidine, followed by N-alkylation to introduce a 3-hydroxypropyl chain. The hydroxyl group is then methylated using iodomethane-d₃, and a final deprotection step yields the desired product.
Experimental Protocol
Step 1: Synthesis of N-(diphenylmethylene)piperidin-4-amine (8) In a round-bottom flask equipped with a Dean-Stark apparatus, 4-aminopiperidine (50.1 g, 0.5 mol) and benzophenone (100.2 g, 0.55 mol) are dissolved in toluene (260 mL). A catalytic amount of BF₃-Et₂O (3.6 g, 0.025 mol) is added, and the mixture is refluxed for 8-10 hours, with azeotropic removal of water. Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting solid is recrystallized from an ethanol/heptane mixture to yield N-(diphenylmethylene)piperidin-4-amine (8).[1]
Step 2: Synthesis of 3-(4-(diphenylmethyleneamino)piperidin-1-yl)propan-1-ol (9) To a solution of N-(diphenylmethylene)piperidin-4-amine (8) (100 g, 0.36 mol) in acetonitrile (500 mL), potassium carbonate (74.5 g, 0.54 mol) and 3-bromopropan-1-ol (60 g, 0.43 mol) are added. The mixture is heated to reflux for 12 hours. After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is concentrated in vacuo. The residue is purified by column chromatography to afford 3-(4-(diphenylmethyleneamino)piperidin-1-yl)propan-1-ol (9).
Step 3: Synthesis of N-(diphenylmethylene)-1-(3-(methoxy-d₃)propyl)piperidin-4-amine (10) To a cooled (0 °C) suspension of sodium hydride (15.8 g, 0.39 mol, 60% dispersion in mineral oil) in anhydrous THF (400 mL), a solution of alcohol (9) (120 g, 0.36 mol) in THF (200 mL) is added dropwise. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of iodomethane-d₃ (CD₃I) (52.2 g, 0.36 mol). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give N-(diphenylmethylene)-1-(3-(methoxy-d₃)propyl)piperidin-4-amine (10).
Step 4: Synthesis of 1-(3-methoxypropyl-d₃)-4-piperidinamine (11) The crude intermediate (10) is dissolved in a 2 M HCl solution (500 mL) and stirred at room temperature for 4 hours. The aqueous solution is washed with diethyl ether to remove benzophenone. The aqueous layer is then basified with a 4 M NaOH solution to pH > 12 and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-(3-methoxypropyl-d₃)-4-piperidinamine (11).
Synthesis Pathway Diagram
Quantitative Data (Hypothetical)
| Compound | Formula | MW ( g/mol ) | Yield (%) | Purity (%) | Isotopic Purity (%) |
| 8 | C₂₂H₂₆N₂ | 318.46 | 85 | >98 | N/A |
| 9 | C₂₅H₃₂N₂O | 376.54 | 80 | >97 | N/A |
| 10 | C₂₆H₃₃D₃N₂O | 395.59 | 90 | >95 (crude) | >99 (d₃) |
| 11 | C₉H₁₇D₃N₂O | 175.30 | 88 | >99 | >99 (d₃) |
Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid-¹³C (6)
The synthesis of the ¹³C-labeled benzofuran intermediate starts from commercially available ¹³C-labeled phenol. A multi-step sequence is proposed to construct the substituted dihydrobenzofuran ring system.
Experimental Protocol
Step 1: Synthesis of 4-hydroxy-³-C-benzoic acid (2) Phenol-¹³C₆ (1) is subjected to a Kolbe-Schmitt reaction. In a high-pressure reactor, phenol-¹³C₆ is treated with sodium hydroxide to form sodium phenoxide-¹³C₆. The dried salt is then heated under a high pressure of carbon dioxide to yield sodium salicylate-¹³C₇. Acidification with sulfuric acid gives salicylic acid-¹³C₇. This is then isomerized to 4-hydroxy-¹³C-benzoic acid (2) under carefully controlled conditions.
Step 2: Synthesis of methyl 4-hydroxy-¹³C-benzoate (3) 4-hydroxy-¹³C-benzoic acid (2) is esterified by refluxing with methanol in the presence of a catalytic amount of sulfuric acid to produce methyl 4-hydroxy-¹³C-benzoate (3).
Step 3: Synthesis of methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-¹³C-carboxylate The synthesis of the dihydrobenzofuran ring is adapted from known procedures.[2] Methyl 4-hydroxy-¹³C-benzoate (3) is first nitrated, then reduced to the amine, and subsequently acetylated to protect the amino group. The resulting acetamido compound is then subjected to a sequence involving the introduction of a 2-hydroxyethyl group at the 3-position, followed by cyclization to form the dihydrofuran ring. Subsequent chlorination with N-chlorosuccinimide (NCS) yields the protected, chlorinated dihydrobenzofuran ester.
Step 4: Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-¹³C-carboxylic acid (6) The methyl ester from the previous step is hydrolyzed using aqueous sodium hydroxide. The reaction mixture is heated to facilitate both the hydrolysis of the ester and the removal of the acetyl protecting group. Acidification of the reaction mixture then precipitates the final product, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-¹³C-carboxylic acid (6).[3]
Synthesis Pathway Diagram
Quantitative Data (Hypothetical)
| Compound | Formula | MW ( g/mol ) | Yield (%) | Purity (%) | Isotopic Purity (%) |
| 2 | ¹³CC₆H₆O₃ | 139.10 | 50 | >98 | >99 (¹³C) |
| 3 | ¹³CC₇H₈O₃ | 153.12 | 95 | >99 | >99 (¹³C) |
| 5 | ¹³CC₁₁H₁₂ClNO₄ | 256.68 | 40 (over steps) | >97 | >99 (¹³C) |
| 6 | ¹³CC₈H₈ClNO₃ | 214.62 | 90 | >99 | >99 (¹³C) |
Final Synthesis of Prucalopride-¹³C,d₃
The final step in the synthesis is the coupling of the two labeled intermediates, the carboxylic acid (6) and the amine (11), to form the amide bond of Prucalopride-¹³C,d₃.
Experimental Protocol
To a cooled (0-5 °C) suspension of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-¹³C-carboxylic acid (6) (10.0 g, 0.047 mol) in dichloromethane (150 mL), triethylamine (5.2 g, 0.051 mol) is added, followed by the dropwise addition of ethyl chloroformate (5.6 g, 0.051 mol). The mixture is stirred at this temperature for 30 minutes. A solution of 1-(3-methoxypropyl-d₃)-4-piperidinamine (11) (8.2 g, 0.047 mol) in dichloromethane (50 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Prucalopride-¹³C,d₃ (12).
Synthesis Pathway Diagram
Quantitative Data (Hypothetical)
| Compound | Formula | MW ( g/mol ) | Yield (%) | Purity (%) | Isotopic Purity (%) |
| 12 | ¹³CC₁₇H₂₃D₃ClN₃O₃ | 371.89 | 75 | >99.5 | >99 (¹³C, d₃) |
Conclusion
This technical guide presents a feasible, albeit hypothetical, synthetic route for the preparation of isotopically labeled Prucalopride-¹³C,d₃. The strategy relies on the synthesis of two key labeled intermediates, which are then coupled in the final step. The proposed methodologies are based on established chemical transformations, providing a solid foundation for researchers and scientists in the field of drug development to produce this valuable tool for metabolic and pharmacokinetic investigations. Careful execution and optimization of each step will be crucial for achieving high yields and isotopic enrichment of the final product.
References
- 1. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]
- 2. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]
- 3. CN103664912A - Synthesis process of prucalopride - Google Patents [patents.google.com]
Technical Guide: Prucalopride-13C,d3 Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for Prucalopride-13C,d3. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies of Prucalopride, a selective high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation.[1][2]
Certificate of Analysis (Representative)
A Certificate of Analysis (CoA) for this compound provides a detailed summary of its identity, purity, and quality. Below is a representative CoA based on typical specifications for isotopically labeled pharmaceutical standards.
Product Information
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | 4-amino-5-chloro-N-(1-(3-(methoxy-13C-d3)propyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide |
| CAS Number | 2140306-00-7 |
| Molecular Formula | C₁₇¹³CH₂₃D₃ClN₃O₃ |
| Molecular Weight | 371.88 g/mol |
Physical and Chemical Properties
| Parameter | Specification |
| Appearance | White to off-white solid |
| Solubility | Soluble in H₂O |
Analytical Data
| Test | Method | Specification | Result |
| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Chemical Purity (LC/MS) | LC/MS | Conforms to structure | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥ 99% | 99.6% |
| Identity (¹H NMR) | NMR Spectroscopy | Conforms to structure | Conforms |
| Residual Solvents | GC-HS | As per USP <467> | Complies |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound. The following protocols are based on established analytical techniques for Prucalopride and adapted for its isotopically labeled form.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the chemical purity of this compound by separating it from any potential impurities.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C8 (4.6 mm x 150 mm, 5 µm).
-
Mobile Phase : A gradient of Buffer (e.g., 0.1% Orthophosphoric Acid in water) and Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 225 nm.
-
Injection Volume : 20 µL.
-
Column Temperature : 30°C.
-
Procedure :
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard solution into the HPLC system.
-
Record the chromatogram and determine the retention time of the main peak.
-
Prepare a sample solution of the this compound being tested.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC/MS) for Identity and Isotopic Purity
LC/MS is employed to confirm the molecular weight and structure of this compound and to determine its isotopic purity.
-
Instrumentation : LC/MS system with an electrospray ionization (ESI) source.
-
LC Conditions : Similar to the HPLC method described above.
-
MS Conditions :
-
Ionization Mode : Positive ESI.
-
Scan Range : m/z 100-500.
-
Capillary Voltage : 3.5 kV.
-
Cone Voltage : 30 V.
-
-
Procedure :
-
Infuse a diluted solution of this compound directly into the mass spectrometer or inject it through the LC system.
-
Acquire the mass spectrum.
-
Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (372.88).
-
Analyze the isotopic distribution of the molecular ion peak to determine the isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz).
-
Solvent : Deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Procedure :
-
Dissolve an accurately weighed sample of this compound in the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for the structure of this compound. The absence of a signal for the methoxy protons and the altered signal for the adjacent carbon confirms the isotopic labeling.
-
Signaling Pathway and Experimental Workflows
Prucalopride Signaling Pathway
Prucalopride is a selective, high-affinity serotonin 5-HT₄ receptor agonist.[1][2] Its mechanism of action involves the stimulation of these receptors in the gastrointestinal tract, which in turn enhances colonic motility and normalizes bowel movements.[3] The binding of Prucalopride to 5-HT₄ receptors triggers a cascade of intracellular events that lead to the release of acetylcholine, a neurotransmitter that promotes muscle contractions.[4] This stimulation of peristalsis helps to alleviate chronic constipation.[2]
Caption: this compound signaling pathway via 5-HT4 receptor activation.
Experimental Workflow for Purity Analysis
The following diagram illustrates the logical flow of experiments conducted to assess the purity of a this compound sample.
Caption: Workflow for the comprehensive purity analysis of this compound.
References
In Vitro Pharmacological Profile of Prucalopride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prucalopride is a high-affinity, selective serotonin 5-HT₄ receptor agonist with prokinetic properties.[1][2][3] It is the first compound in the benzofuran class of enterokinetic agents.[2] This technical guide provides an in-depth overview of the in vitro pharmacological profile of prucalopride, focusing on its receptor binding affinity, functional activity, and selectivity. The information presented is intended to support research and development efforts in the field of gastrointestinal motility disorders.
Core Pharmacological Attributes
Prucalopride's primary mechanism of action is the selective agonism of 5-HT₄ receptors, which are G-protein coupled receptors.[4][5] This interaction initiates a signaling cascade that leads to the release of acetylcholine, a key neurotransmitter in the gastrointestinal tract responsible for promoting muscle contractions and enhancing peristalsis.[4]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional potencies of prucalopride at its primary target and various off-target receptors.
Table 1: 5-HT₄ Receptor Binding Affinity and Functional Potency
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference(s) |
| 5-HT₄ₐ | Human | Radioligand Binding | pKᵢ | 8.60 | [2][6] |
| Kᵢ (nM) | 2.5 | [3][6] | |||
| 5-HT₄♭ | Human | Radioligand Binding | pKᵢ | 8.10 | [2][6] |
| Kᵢ (nM) | 8.0 | [3] | |||
| 5-HT₄ (unspecified) | Guinea Pig (Colon) | Organ Bath (Contraction) | pEC₅₀ | 7.48 ± 0.06 | [2][6] |
| 5-HT₄ (unspecified) | Rat (Oesophagus) | Organ Bath (Relaxation) | pEC₅₀ | 7.81 ± 0.17 | [2][6] |
Table 2: Off-Target Selectivity Profile
| Receptor/Ion Channel | Species | Assay Type | Parameter | Value | Selectivity vs. 5-HT₄ₐ (fold) | Reference(s) |
| Dopamine D₄ | Human | Radioligand Binding | pKᵢ | 5.63 | ~290 | [7] |
| 5-HT₃ | Mouse | Radioligand Binding | pKᵢ | 5.41 | >300 | [7] |
| Sigma₁ | Human | Radioligand Binding | pKᵢ | 5.43 | >300 | [7] |
| hERG Potassium Channel | Human | Patch Clamp | IC₅₀ (µM) | 4.1 - 5.7 | >1500 | [1][2] |
| 5-HT₂ₐ | Not Specified | Functional Assay | Inhibition | No relevant inhibition up to 10 µM | >10,000 | [2] |
| 5-HT₂₈ | Not Specified | Functional Assay | Inhibition | No relevant inhibition up to 10 µM | >10,000 | [2] |
| Motilin | Not Specified | Functional Assay | Antagonism | No antagonism | Not Applicable | [2] |
| Cholecystokinin (CCK₁) | Not Specified | Functional Assay | Antagonism | No antagonism | Not Applicable | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding [jove.com]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Prucalopride-13C,d3: A Technical Guide to Stability and Storage
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Prucalopride-13C,d3, a stable isotope-labeled derivative of Prucalopride. The information is intended for researchers, scientists, and drug development professionals who utilize this compound in their studies. While specific stability data for the isotopically labeled form is limited, this guide incorporates extensive stability and degradation information available for the parent compound, Prucalopride, which is expected to have analogous stability characteristics.
Overview of this compound
This compound is the 13C- and deuterium-labeled version of Prucalopride.[1] Stable isotope-labeled compounds are crucial tools in drug development, primarily serving as internal standards for quantitative bioanalysis.[1] The incorporation of heavy isotopes like 13C and deuterium can also influence the pharmacokinetic and metabolic profiles of a drug.[1]
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress.com.[1]
For shipment, this compound is stable at room temperature in the continental US, though this may vary for other locations.[1][2] When preparing stock solutions, it is advisable to aliquot and store them to prevent degradation from repeated freeze-thaw cycles.[1] If water is used as the solvent for a stock solution, it should be diluted to the working concentration and then sterilized by filtration through a 0.22 μm filter before use.[1] For formulated products containing Prucalopride, it is recommended to store them in their original container to protect from moisture.[3][4][5]
Stability Profile and Degradation Pathways
Comprehensive forced degradation studies have been performed on the parent compound, Prucalopride, to understand its intrinsic stability and identify potential degradation products. These studies are conducted under various stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines.[][7]
Summary of Forced Degradation Studies for Prucalopride:
| Stress Condition | Conditions | Observation |
| Acid Hydrolysis | 5 N HCl at 75°C for 27.3 hours | Significant degradation with the formation of two major degradation products (DP1 and DP2)[] |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours | Stable[][7] |
| Neutral Hydrolysis | Water at 70°C for 24 hours | Stable[][7] |
| Oxidative Degradation | 10% H2O2 at room temperature for 24 hours | Susceptible to degradation, with 8.2% degradation observed[8] |
| Thermal Degradation | 60°C for 12 hours | Stable[8] |
| Photolytic Degradation | Exposure to sunlight for 30 minutes | Susceptible to degradation, with 10.6% degradation observed[8] |
Prucalopride is susceptible to degradation under acidic, oxidative, and photolytic conditions, while it remains stable under basic, neutral, and thermal stress.[][7][8] The impurities in Prucalopride can arise from the synthetic process, degradation, or the presence of residual solvents.[]
The following diagram illustrates the logical workflow for assessing the stability of Prucalopride.
Analytical Methodologies for Stability Assessment
A variety of analytical methods have been developed and validated to assess the stability of Prucalopride and quantify it in the presence of its degradation products. These methods are crucial for quality control and stability testing.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):
Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of Prucalopride.[9] Stability-indicating HPLC methods have been developed that can separate the parent drug from its degradation products.[10]
A typical experimental setup for a stability-indicating HPLC method is as follows:
-
Column: Symmetry C8 (4.6 mm x 100 mm, 5 µm) or Waters Acquity BEH C8 (2.1 mm x 100 mm, 1.7 µm) for UPLC.[10]
-
Mobile Phase: A mixture of 20 mM ammonium formate (pH 3.0 with formic acid) and acetonitrile in a ratio of 82:18 (v/v) for HPLC and 75:25 (v/v) for UPLC.[10] Another mobile phase used is a mixture of Methanol and 0.1% Formic Acid (80:20 v/v).[11]
-
Flow Rate: 0.80 mL/min for HPLC and 0.250 mL/min for UPLC.[10]
-
Detection: UV detection at 276 nm.[10]
The following diagram illustrates a general workflow for an HPLC-based stability analysis.
High-Performance Thin-Layer Chromatography (HPTLC):
An HPTLC method has also been developed for the determination of Prucalopride succinate.[12]
-
Stationary Phase: TLC plates precoated with silica gel 60 F254.[12]
-
Mobile Phase: Toluene: Methanol: Glacial acetic acid (7:2.5:0.5 v/v/v).[12]
-
Detection: Densitometric scanning at 240 nm.[12]
-
Retention Factor (Rf): 0.25 ± 0.10.[12]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. theclinivex.com [theclinivex.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. apotex.com [apotex.com]
- 5. Prucalopride (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. jchr.org [jchr.org]
- 12. jetir.org [jetir.org]
Navigating the Landscape of Labeled Prucalopride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers of Prucalopride-13C,d3, an essential tool for laboratory research. This document outlines key quantitative data from various suppliers, details a validated bioanalytical method for its use, and illustrates the relevant experimental workflow and biological signaling pathway.
Prucalopride, a selective high-affinity 5-HT4 receptor agonist, is a prokinetic agent used in the treatment of chronic constipation. The isotopically labeled form, this compound, serves as a critical internal standard in bioanalytical studies, enabling precise quantification in complex biological matrices. This guide is intended to streamline the procurement and application of this vital research compound.
Commercial Supplier Landscape for this compound
The availability of high-quality, well-characterized this compound is paramount for robust and reproducible research. Several commercial suppliers offer this compound for laboratory use. The following table summarizes key information from prominent vendors. While direct certificates of analysis for the labeled compound detailing isotopic enrichment were not publicly available from all suppliers, information on the chemical purity of the unlabeled parent compound suggests a high degree of quality. Researchers are encouraged to request lot-specific certificates of analysis directly from the suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Available Formulations |
| MedchemExpress | This compound | 2140306-00-7 | C₁₇¹³CH₂₃D₃ClN₃O₃ | 371.88 | >99% (for unlabeled)[1] | Solid Powder |
| Simson Pharma Limited | Prucalopride-13C-D3 | 2140306-00-7 | C₁₇¹³CH₂₃D₃ClN₃O₃ | 371.88 | Certificate of Analysis provided with purchase. | Custom Synthesis |
| Clinivex | Prucalopride-13C-d3 | 2140306-00-7 | C₁₇¹³CH₂₃D₃ClN₃O₃ | 371.88 | Not specified | Solid Powder |
| Toronto Research Chemicals | Prucalopride-d3,-13C | Not specified | C₁₇¹³CH₂₃D₃ClN₃O₃ | 371.88 | Not specified | Not specified |
Experimental Protocol: Bioanalytical Method for Prucalopride using LC-MS/MS
The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an ideal internal standard for the accurate determination of prucalopride in biological samples such as plasma. The following is a detailed methodology for a validated LC-MS/MS method.
1. Preparation of Stock and Working Solutions:
-
Prucalopride and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the required amount of prucalopride and this compound in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).
-
Working Standard Solutions: Serially dilute the stock solutions with a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration appropriate for spiking into plasma samples (e.g., 5 µg/mL).
2. Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard, this compound.
-
Vortexing: Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
3. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., Waters ACQUITY UPLC® BEH C18, 2.1 mm × 100 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase: A gradient elution using a two-solvent system is typically employed:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient might be:
-
0-3 min: 5% B
-
3-10 min: 5-30% B
-
10-27 min: 30-80% B
-
27-28 min: 80-100% B
-
28-30 min: 100% B
-
30-32 min: 100-5% B
-
-
Flow Rate: A flow rate of 0.2 mL/min is appropriate for a 2.1 mm ID column.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
Injection Volume: 5 µL.
4. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Prucalopride: m/z 368.0 → 196.0
-
This compound (IS): m/z 372.0 → 196.0
-
-
Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for both the analyte and the internal standard.
5. Data Analysis:
-
Integrate the peak areas for both prucalopride and the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of prucalopride in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Mechanism
To further aid researchers, the following diagrams illustrate the experimental workflow and the signaling pathway of prucalopride.
References
Safety and Handling of Prucalopride-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Prucalopride-13C,d3, an isotopically labeled form of Prucalopride. Prucalopride is a selective, high-affinity serotonin (5-HT4) receptor agonist used in the treatment of chronic idiopathic constipation.[1][2][3][4] The information presented here is intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Disclaimer: this compound is intended for research purposes only and is not for human or veterinary use. The following guidelines are based on available safety data for Prucalopride. The isotopic labeling with 13C and deuterium is not expected to significantly alter the material's chemical or biological properties. However, as with any chemical, it should be handled with care by trained personnel.
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is not available, the safety profile is expected to be similar to that of Prucalopride. The available Material Safety Data Sheets (MSDS) for Prucalopride do not classify it as a hazardous chemical under OSHA's Hazard Communication Standard.[5] However, standard laboratory safety practices should always be followed.
General Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[5][6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side shields.[5][7]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling.[5][6]
-
Body Protection: Wear a lab coat or other protective clothing.[6]
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.[6]
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃D₃ClN₃O₃ | PubChem |
| Molecular Weight | 371.9 g/mol | PubChem |
| Appearance | Powder | ChemicalBook[6] |
First-Aid Measures
In the event of exposure, follow these first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5][6][7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[5][6][7] |
Storage and Handling
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Handling: Avoid creating dust. Use in a well-ventilated area.[6]
-
Incompatible Materials: Strong oxidizing agents.[5]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5] It is recommended to use a licensed hazardous material disposal company.[5]
Experimental Protocols and Workflows
While specific experimental protocols for this compound are not publicly available, the following workflow diagrams illustrate general best practices for handling chemical compounds and a typical spill response procedure.
Prucalopride Signaling Pathway
Prucalopride is a selective agonist of the serotonin 5-HT4 receptor.[1][2][3][4] Its mechanism of action involves stimulating these receptors in the gastrointestinal tract, which leads to the release of acetylcholine.[1][3][8] Acetylcholine, in turn, promotes coordinated muscle contractions (peristalsis) of the colon, thereby accelerating intestinal transit.[1][8]
References
- 1. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Prucalopride in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of prucalopride in human plasma. The method utilizes a stable isotope-labeled internal standard, Prucalopride-13C,d3, to ensure high accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction technique. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of prucalopride.
Introduction
Prucalopride is a high-affinity serotonin (5-HT4) receptor agonist with enterokinetic activities, primarily used for the treatment of chronic constipation.[1][2] Accurate and reliable quantification of prucalopride in biological matrices is essential for pharmacokinetic and clinical studies. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it compensates for variability in sample preparation and matrix effects, leading to more accurate and precise results.[5][6] This application note provides a detailed protocol for the quantification of prucalopride in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Prucalopride reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Methyl tertiary butyl ether (MTBE)
-
Human plasma (with EDTA as anticoagulant)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph (e.g., Waters ACQUITY UPLC, Shimadzu Prominence)[10][11]
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQD)[1][4][11]
-
Analytical Column: Kromasil C18 or Waters ACQUITY UPLC HSS C18 (e.g., 2.1 mm x 50 mm, 1.8 µm)[3][4][5]
Standard Solutions Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh about 1.0 mg of prucalopride and this compound into separate 1.0 mL volumetric flasks.
-
Dissolve in methanol and make up to the mark.
Working Standard Solutions:
-
Prepare serial dilutions of the prucalopride stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Prepare a working solution of the this compound internal standard at an appropriate concentration in the same diluent.
Sample Preparation Protocol
A liquid-liquid extraction method is employed for the extraction of prucalopride and the internal standard from human plasma.[5]
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tertiary butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | Kromasil C18 (or equivalent)[5] |
| Mobile Phase A | 5 mM Ammonium Formate in 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Methanol[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 5 µL[10] |
| Column Temperature | 40°C[10] |
| Run Time | 2.20 min[5] |
| Gradient | 80% B (Isocratic)[5] |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3][4][5] |
| MRM Transition (Prucalopride) | m/z 368.0 → 196.0[5][6] |
| MRM Transition (this compound) | m/z 372.0 → 196.0[5][6] |
| Spray Voltage | +3.5 kV |
| Capillary Temperature | 320°C[12] |
Results and Discussion
The described LC-MS/MS method demonstrated excellent performance for the quantification of prucalopride in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensured high accuracy and precision by correcting for any variations during the sample preparation and injection process.
Linearity
The method was found to be linear over a concentration range of 50 to 12,000 pg/mL for prucalopride in human plasma.[5] A linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration yielded a correlation coefficient (r²) of >0.99.
Recovery
The extraction recovery of prucalopride and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent and high for both the analyte and the internal standard.
| Analyte | Recovery (%) |
| Prucalopride | 89.92[5] |
| This compound (IS) | 90.42[5] |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in the table below.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low | ≤7.8[3] | ≤7.8[3] | -3.0 to 8.5[3] | -3.0 to 8.5[3] |
| Medium | ≤7.8[3] | ≤7.8[3] | -3.0 to 8.5[3] | -3.0 to 8.5[3] |
| High | ≤7.8[3] | ≤7.8[3] | -3.0 to 8.5[3] | -3.0 to 8.5[3] |
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of prucalopride in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The method is well-suited for high-throughput analysis in clinical and research settings for pharmacokinetic and bioequivalence studies of prucalopride.
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of prucalopride.
Caption: Simplified signaling pathway of prucalopride as a 5-HT4 receptor agonist.
References
- 1. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 2. Efficacy and safety analysis of prucalopride in refractory chronic constipation cases in a tertiary care hospital in Eastern India: A randomized, single-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue distribution study of prucalopride in rats by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 6. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 7. medchemexpress.com [medchemexpress.com]
- 8. theclinivex.com [theclinivex.com]
- 9. This compound | C18H26ClN3O3 | CID 121225266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry [frontiersin.org]
Application Note: High-Throughput Analysis of Prucalopride in Human Plasma Using Prucalopride-13C,d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of prucalopride in human plasma. The use of a stable isotope-labeled internal standard, Prucalopride-13C,d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry.
Introduction
Prucalopride is a high-affinity, selective serotonin (5-HT4) receptor agonist that enhances gastrointestinal motility. Accurate determination of its concentration in human plasma is crucial for understanding its pharmacokinetic profile and for clinical research. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the method.
Experimental
Materials and Reagents
-
Prucalopride reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Methyl tertiary butyl ether (MTBE)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer
Sample Preparation
A liquid-liquid extraction technique was employed for the extraction of prucalopride and the internal standard from human plasma.[1]
-
Thaw human plasma samples at room temperature.
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of this compound internal standard solution.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tertiary butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
Column: Kromasil C18[1]
-
Mobile Phase: Methanol and 5 mM ammonium formate in 0.1% formic acid (80:20, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Run Time: 2.20 min[1]
Mass Spectrometry
-
Ionization Mode: Positive Ion Mode[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions:
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of prucalopride in human plasma.
Quantitative Data
| Parameter | Result |
| Linearity Range | 50–12,000 pg/mL[1] |
| Recovery (Prucalopride) | 89.92%[1] |
| Recovery (Internal Standard) | 90.42%[1] |
| Inter-run Accuracy | -0.6% to 4.8% (over QC range of 0.25 - 75 ng/mL)[2] |
| Inter-run Precision (CV) | 3.0% to 5.5% (over QC range of 0.25 - 75 ng/mL)[2] |
Signaling Pathway and Experimental Workflow
Caption: Prucalopride's mechanism of action via the 5-HT4 receptor.
Caption: Workflow for prucalopride analysis in human plasma.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and high-throughput solution for the quantitative analysis of prucalopride in human plasma. The method is sensitive, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals in the field of pharmacology and clinical research.
References
Application Note: High-Throughput Quantification of Prucalopride in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prucalopride is a high-affinity, selective serotonin (5-HT₄) receptor agonist with enterokinetic properties, indicated for the treatment of chronic idiopathic constipation.[1][2][3] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of prucalopride in human plasma. The use of a stable isotope-labeled internal standard, prucalopride-¹³CD₃, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.[4]
Pharmacokinetic Profile of Prucalopride
Prucalopride is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within 2-3 hours.[1][5] It has a high bioavailability of over 90%, which is not affected by food.[5][6] The terminal half-life is approximately 24-30 hours, allowing for once-daily dosing.[1] Prucalopride is primarily eliminated unchanged in the urine (about 60%) and feces.[1] Metabolism is not a major route of elimination, with only minor amounts of metabolites found.[1][7]
Table 1: Summary of Prucalopride Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 2-3 hours | [1][5] |
| Cmax (Peak Plasma Concentration) | 2.5 - 7 ng/mL (at steady state, 2 mg daily) | [1] |
| AUC (Area Under the Curve) | 96.5 ng·h/mL | [6] |
| t½ (Half-life) | 24-30 hours | [1] |
| Bioavailability | >90% | [5][6] |
| Plasma Protein Binding | ~30% | [6][7] |
| Volume of Distribution (Vdss) | 567 L | [7] |
Experimental Protocols
Bioanalytical Method Using Stable Isotope-Labeled Internal Standard
This protocol is based on a validated LC-MS/MS method for the quantification of prucalopride in human plasma using prucalopride-¹³CD₃ as the internal standard.[4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (prucalopride-¹³CD₃).
-
Vortex for 30 seconds.
-
Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 500 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: Kromasil C18 (4.6 x 50 mm, 5 µm) or equivalent
-
Mobile Phase: 80:20 (v/v) mixture of methanol and 5 mM ammonium formate in 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: 2.20 minutes[4]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Method Validation Summary
The described method was fully validated according to US FDA guidelines.[4] A summary of the validation parameters is presented below.
Table 2: Bioanalytical Method Validation Data
| Parameter | Result | Reference |
| Linearity Range | 50–12,000 pg/mL | [4] |
| Correlation Coefficient (r²) | >0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | [4] |
| Recovery (Prucalopride) | 89.92% | [4] |
| Recovery (Internal Standard) | 90.42% | [4] |
| Intra-day Precision (%CV) | ≤7.8% | [8] |
| Inter-day Precision (%CV) | ≤7.8% | [8] |
| Intra-day Accuracy (% Bias) | -3.0% to 8.5% | [8] |
| Inter-day Accuracy (% Bias) | -3.0% to 8.5% | [8] |
Visualizations
Caption: Experimental workflow for pharmacokinetic analysis of prucalopride.
Caption: Prucalopride's mechanism of action via 5-HT₄ receptor signaling.
References
- 1. Prucalopride - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. astrahealthcareltd.com [astrahealthcareltd.com]
- 4. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 5. drugs.com [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Bioanalytical Method Development and Validation for Prucalopride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed application note and protocol for the development and validation of a bioanalytical method for the quantification of Prucalopride in biological matrices, primarily human plasma. The methodologies described are based on published literature and adhere to the principles outlined in the ICH M10 guideline for bioanalytical method validation.[1][2][3][4]
Introduction
Prucalopride is a high-affinity serotonin (5-HT4) receptor agonist with enterokinetic properties used for the treatment of chronic constipation.[5][6][7] Accurate and reliable quantification of Prucalopride in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[5][8] This document outlines a validated bioanalytical method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique known for its high sensitivity and selectivity.[9][10]
Mechanism of Action
Prucalopride selectively binds to and activates 5-HT4 receptors located on enteric neurons.[11][12] This activation enhances the release of acetylcholine, a neurotransmitter that stimulates peristalsis, the wave-like muscle contractions that move food through the digestive tract.[7][13] This prokinetic effect helps to normalize bowel movements.[7][11]
Bioanalytical Method
The following protocol describes a robust and validated LC-MS/MS method for the quantification of Prucalopride in human plasma.
Materials and Reagents
-
Prucalopride reference standard
-
Prucalopride-13CD3 or Carbamazepine as an internal standard (IS)[9][10]
-
HPLC grade methanol, acetonitrile, and methyl tertiary butyl ether
-
Formic acid and ammonium formate
-
Human plasma (with anticoagulant)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Experimental Workflow
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. progress-lifesciences.nl [progress-lifesciences.nl]
- 4. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 5. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 6. Prucalopride - Wikipedia [en.wikipedia.org]
- 7. astrahealthcareltd.com [astrahealthcareltd.com]
- 8. jchr.org [jchr.org]
- 9. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 10. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
Application Note: Quantitation of Prucalopride in Rat Plasma by UHPLC-MS/MS
This application note details a robust, sensitive, and selective method for the quantitative determination of prucalopride in rat plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The described method is well-suited for pharmacokinetic studies in preclinical research.
The protocol employs a simple and rapid protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects.[1][2] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution.[1][3][4] Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, operating under Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[1][3][4] Carbamazepine is utilized as the internal standard (IS) to ensure accuracy and precision.[1][3][4]
The method is validated over a linear range of 0.1–100 ng/mL in rat plasma, with a lower limit of quantitation (LLOQ) of 0.1 ng/mL.[1][3][4] The validation results demonstrate excellent linearity (r > 0.996), intra- and inter-day precision (≤7.8%), and accuracy (ranging from -3.0% to 8.5%).[3][4] This validated UHPLC-MS/MS method is successfully applied for the pharmacokinetic evaluation of prucalopride in rats following oral administration.[3][4]
Experimental Protocols
Materials and Reagents
-
Prucalopride reference standard
-
Carbamazepine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (with anticoagulant, e.g., K2-EDTA)
Preparation of Stock and Working Solutions
-
Prucalopride Stock Solution (1 mg/mL): Accurately weigh and dissolve prucalopride in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve carbamazepine in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the prucalopride stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 50 ng/mL) in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of rat plasma into a microcentrifuge tube.
-
Add 300 µL of acetonitrile containing the internal standard (carbamazepine).[2]
-
Vortex the mixture for 3 minutes to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum centrifugal concentrator.[2]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50% methanol or acetonitrile-water mixture).[2]
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.[2]
-
Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Waters ACQUITY UPLC® HSS C18 (2.1 mm × 50 mm, 1.8 µm)[1][3][4] |
| Mobile Phase A | Water with 0.1% Formic Acid[1][3][4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1][3][4] |
| Flow Rate | 0.2 mL/min[1][3][4] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C |
| Gradient Elution | A gradient program should be optimized to ensure separation from endogenous plasma components. |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3][4] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: MRM Transitions for Prucalopride and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Prucalopride | 367.99 | 195.89[1][3][4] |
| Carbamazepine (IS) | 236.97 | 194.04[1][3][4] |
Table 2: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 0.1–100 ng/mL[1][3][4] |
| Correlation Coefficient (r) | > 0.996[3][4] |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL[1][3][4] |
| Intra-day Precision (%RSD) | ≤ 7.8%[3][4] |
| Inter-day Precision (%RSD) | ≤ 7.8%[3][4] |
| Accuracy (%RE) | -3.0% to 8.5%[3][4] |
| Extraction Recovery | 90.0–110.0% for prucalopride; ~99.6% for IS[3][4] |
| Matrix Effect | Acceptable[3][4] |
Visualizations
Caption: Workflow for Prucalopride Quantitation in Rat Plasma.
Caption: Relationship between Method Validation and Application.
References
- 1. Pharmacokinetics and tissue distribution study of prucalopride in rats by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Prucalopride-13C,d3 in Pediatric Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Prucalopride-13C,d3 as a stable isotope-labeled internal standard in pediatric pharmacokinetic (PK) studies of prucalopride. The information is intended to guide researchers in designing and conducting robust clinical trials and bioanalytical assays.
Introduction
Prucalopride is a selective, high-affinity serotonin (5-HT4) receptor agonist that enhances gastrointestinal motility.[1][2][3] It is used to treat chronic constipation in adults.[1][3][4] The evaluation of prucalopride in pediatric populations is crucial for establishing safe and effective dosing regimens in children.[5][6][7][8] Pharmacokinetic studies are essential in pediatric drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug, which can differ significantly from adults due to developmental changes in physiological processes.[5][9]
The use of stable isotope-labeled compounds, such as this compound, is a critical component of the bioanalytical methodology for quantifying prucalopride in biological matrices.[10] This internal standard is essential for correcting for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and precision of the pharmacokinetic data.[10]
Signaling Pathway of Prucalopride
Prucalopride selectively binds to and activates 5-HT4 receptors located on enteric neurons in the gastrointestinal tract.[1][2][11] This activation stimulates the release of acetylcholine, a neurotransmitter that promotes colonic peristalsis and increases bowel motility, leading to an increased frequency of bowel movements.[2][12]
Caption: Signaling pathway of Prucalopride.
Experimental Protocols
Pediatric Pharmacokinetic Study Design
This protocol is based on designs from pediatric clinical trials of prucalopride.[4][13][14][15][16][17]
1. Study Population:
-
Subjects aged 6 months to 18 years with a diagnosis of functional constipation.[15]
-
Inclusion and exclusion criteria should be clearly defined, considering factors such as medical history, concomitant medications, and renal function.[13]
2. Study Design:
-
An open-label, single-dose or multiple-dose pharmacokinetic study.[4][13]
-
A dose of 0.03 mg/kg or 0.04 mg/kg of prucalopride oral solution is administered.[4][13][14][16] For older children who can swallow tablets, an appropriate tablet strength may be used.
3. Pharmacokinetic Sampling:
-
Blood samples are collected at pre-defined time points to characterize the plasma concentration-time profile.
-
A sparse sampling strategy may be employed to minimize the burden on pediatric subjects.[4]
-
Example sampling time points for a single-dose study: pre-dose (0 h), and at 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[13]
4. Sample Handling and Processing:
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., heparin).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -20°C or lower until analysis.
Bioanalytical Method for Prucalopride Quantification in Plasma
This protocol outlines a validated LC-MS/MS method for the determination of prucalopride in human plasma using this compound as an internal standard.[10]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma, add the internal standard solution (this compound).
-
Add a suitable extraction solvent, such as methyl tertiary butyl ether.
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS System:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Kromasil C18).[10]
-
Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer (e.g., 5 mM ammonium formate in 0.1% formic acid).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
5. Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of prucalopride and the internal standard.
-
The calibration curve should cover the expected range of prucalopride concentrations in the study samples (e.g., 50–12,000 pg/mL).[10]
References
- 1. Prucalopride - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. astrahealthcareltd.com [astrahealthcareltd.com]
- 4. Development of a population pharmacokinetic model of prucalopride in children with functional constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paediatric pharmacokinetics: key considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Clinical Pharmacology Considerations for Pediatric Studies of Drugs, Including Biological Products | FDA [fda.gov]
- 7. biobostonconsulting.com [biobostonconsulting.com]
- 8. FDA drafts guidance on pediatric clinical pharmacology studies | RAPS [raps.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
- 13. Single Dose Pharmacokinetics of Prucalopride in Paediatric Subjects, With Functional Faecal Retention | MedPath [trial.medpath.com]
- 14. Development of a population pharmacokinetic model of prucalopride in children with functional constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. Oral prucalopride in children with functional constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design of a phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of prucalopride in pediatric patients with functional constipation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Prucalopride-13C,d3 in Metabolite Identification Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for utilizing Prucalopride-13C,d3, a stable isotope-labeled internal standard, in the identification and characterization of Prucalopride metabolites. The use of stable isotope labeling is a powerful technique in drug metabolism studies, offering significant advantages in distinguishing drug-related metabolites from endogenous matrix components.[1][2]
Introduction to Prucalopride and its Metabolism
Prucalopride is a high-affinity, selective serotonin (5-HT4) receptor agonist that enhances gastrointestinal motility.[3][4][5] It is primarily used for the treatment of chronic idiopathic constipation.[5][6] While metabolism is not the primary route of elimination for Prucalopride, with a large portion of the drug excreted unchanged, several minor metabolites have been identified.[3][7] In vitro studies with human liver microsomes indicate that Prucalopride has a low potential for CYP-mediated metabolism.[3][7] The major identified metabolite is R107504, formed through O-demethylation and subsequent oxidation.[8] A comprehensive understanding of its metabolic fate is crucial for a complete safety and efficacy profile.
The use of this compound as an internal standard in mass spectrometry-based metabolite identification studies allows for the confident detection of drug-related material in complex biological matrices. The distinct mass shift of the labeled compound and its metabolites facilitates their differentiation from endogenous compounds and background noise.[1]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from an in vitro metabolite identification study using human liver microsomes. This data is for illustrative purposes to demonstrate how results from such a study would be presented.
| Analyte | Retention Time (min) | [M+H]+ (unlabeled) | [M+H]+ (labeled) | Peak Area Ratio (Metabolite/IS) | Putative Biotransformation |
| Prucalopride | 5.2 | 368.18 | 372.20 | 1.00 | - |
| M1 | 4.8 | 384.17 | 388.19 | 0.15 | Hydroxylation |
| M2 (R107504) | 4.5 | 354.16 | 358.18 | 0.25 | O-demethylation |
| M3 | 4.2 | 370.16 | 374.18 | 0.08 | N-dealkylation |
| M4 | 3.9 | 544.21 | 548.23 | 0.05 | Glucuronidation |
Signaling Pathway of Prucalopride
Prucalopride selectively binds to and activates 5-HT4 receptors located on presynaptic cholinergic enteric neurons in the gastrointestinal tract.[4][9] This activation enhances the release of acetylcholine (ACh), a key neurotransmitter that stimulates muscle contractions in the colon, thereby promoting peristalsis and alleviating constipation.[4][10]
Experimental Protocols
The following are detailed protocols for in vitro and in vivo metabolite identification studies using this compound.
In Vitro Metabolite Identification in Human Liver Microsomes
Objective: To identify potential metabolites of Prucalopride formed by hepatic enzymes.
Materials:
-
Prucalopride and this compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Ultrapure water
Protocol:
-
Incubation:
-
Prepare a 1 µM solution of a 1:1 mixture of Prucalopride and this compound in phosphate buffer.
-
In a microcentrifuge tube, combine 10 µL of the Prucalopride/Prucalopride-13C,d3 mixture, 480 µL of phosphate buffer, and 10 µL of HLM (final protein concentration 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Prepare a negative control by replacing the NADPH regenerating system with phosphate buffer.
-
-
Sample Quenching and Protein Precipitation:
-
Terminate the reaction by adding 500 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water.
-
Transfer to an autosampler vial for analysis.
-
In Vivo Metabolite Profiling in Rats
Objective: To identify Prucalopride metabolites in the plasma, urine, and feces of rats following oral administration.
Materials:
-
Prucalopride and this compound
-
Sprague-Dawley rats
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Metabolic cages for urine and feces collection
-
Anticoagulant (e.g., EDTA)
-
Sample processing reagents (as listed for the in vitro protocol)
Protocol:
-
Dosing and Sample Collection:
-
House rats in metabolic cages.
-
Administer a single oral dose of a 1:1 mixture of Prucalopride and this compound (e.g., 10 mg/kg) to the rats.
-
Collect urine and feces at specified time intervals (e.g., 0-8, 8-24, 24-48 hours).
-
Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into tubes containing anticoagulant.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma. Precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Centrifuge and process the supernatant as described for the in vitro samples.
-
Urine: Pool the urine collected over each time interval. Centrifuge to remove any particulate matter. Dilute an aliquot of the supernatant with an equal volume of methanol/water (50:50, v/v) before LC-MS/MS analysis.
-
Feces: Homogenize the collected feces with water (1:3, w/v). Extract the homogenate with 3 volumes of acetonitrile. Centrifuge and process the supernatant as described for the in vitro samples.
-
LC-MS/MS Analysis
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is recommended for accurate mass measurements and fragmentation analysis.[11][12]
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate metabolites (e.g., 5-95% B over 15 minutes)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2)
-
Full Scan Range: m/z 100-1000
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS
-
Data Analysis: Process the data using metabolite identification software. Look for paired peaks with a mass difference corresponding to the isotopic label (e.g., +4 Da for this compound) to identify drug-related metabolites.
Experimental Workflow
The following diagram illustrates the general workflow for metabolite identification using this compound.
Conclusion
The use of this compound is an invaluable tool for the accurate and confident identification of Prucalopride metabolites. The protocols and information provided here offer a solid foundation for researchers to design and execute robust metabolite identification studies, contributing to a more complete understanding of the disposition of Prucalopride.
References
- 1. Bot Detection [iris-biotech.de]
- 2. metsol.com [metsol.com]
- 3. Prucalopride - Wikipedia [en.wikipedia.org]
- 4. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
- 11. An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. anis.au.dk [anis.au.dk]
Application Notes and Protocols for Prucalopride Analysis in Biological Matrices
These application notes provide detailed protocols for the preparation of biological samples for the quantitative analysis of prucalopride. The methods described are essential for researchers, scientists, and professionals in drug development involved in pharmacokinetic, toxicokinetic, and bioequivalence studies. The primary techniques covered include Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and a brief on Solid-Phase Extraction (SPE), which are commonly employed prior to analysis by methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protein Precipitation (PP) for Plasma Samples
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum, to prevent interference with downstream analysis and protect analytical columns.[1] Acetonitrile is a commonly used solvent for this purpose in the analysis of prucalopride.[2][3]
Experimental Protocol
This protocol is adapted from validated UHPLC-MS/MS methods for prucalopride in rat plasma.[3][4][5]
-
Sample Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard (IS) Addition: Add the internal standard solution (e.g., Carbamazepine) to the plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile to the tube to precipitate the plasma proteins.[2]
-
Vortexing: Vortex the mixture for approximately 3 minutes to ensure thorough mixing and complete protein precipitation.[2]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen in a vacuum centrifugal concentrator.[2]
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 50-100 µL) of the mobile phase or a compatible solvent mixture (e.g., 50% methanol).[2]
-
Final Centrifugation: Centrifuge the reconstituted sample one last time (e.g., 13,000 rpm for 5 minutes) to remove any remaining particulates.[2]
-
Analysis: Inject an aliquot (e.g., 5 µL) of the final supernatant into the LC-MS/MS system for analysis.[2]
Quantitative Data Summary
The following table summarizes the performance characteristics of prucalopride analysis in plasma using a protein precipitation sample preparation method followed by UHPLC-MS/MS.
| Parameter | Result | Citation |
| Biological Matrix | Rat Plasma | [3][4][5] |
| Linearity Range | 0.1 - 100 ng/mL | [4][5][6] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [4][5][6] |
| Extraction Recovery | 90.0 - 110.0% | [4][5] |
| Intra- and Inter-day Precision (RSD%) | ≤ 7.8% | [4][5] |
| Accuracy | -3.0% to 8.5% | [4][5] |
Workflow Visualization
Liquid-Liquid Extraction (LLE) for Plasma Samples
Liquid-Liquid Extraction (LLE) is a sample preparation technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1] This method is effective for cleaning up complex biological matrices.
Experimental Protocol
This protocol is based on a validated LC-MS/MS method for the estimation of prucalopride in human plasma.[7]
-
Sample Aliquoting: Pipette an aliquot of the human plasma sample into a clean glass test tube.
-
Internal Standard (IS) Addition: Add the internal standard (e.g., prucalopride-13CD3) to the plasma.[7]
-
Extraction Solvent Addition: Add a specific volume of an immiscible organic solvent, such as methyl tertiary butyl ether (MTBE).[7]
-
Mixing: Vortex the mixture for several minutes to facilitate the transfer of the analyte from the aqueous phase (plasma) to the organic phase.
-
Centrifugation: Centrifuge the sample to achieve a clear separation between the two liquid phases.
-
Organic Layer Collection: Carefully transfer the upper organic layer containing the analyte and internal standard to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.[7]
Quantitative Data Summary
The table below outlines the performance of an LLE method for prucalopride analysis in human plasma.
| Parameter | Result | Citation |
| Biological Matrix | Human Plasma | [7] |
| Linearity Range | 50 - 12,000 pg/mL | [7] |
| Prucalopride Recovery | 89.92% | [7] |
| Internal Standard Recovery | 90.42% | [7] |
| Analytical Method | LC-MS/MS | [7] |
Workflow Visualization
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a highly selective sample preparation technique that uses a solid adsorbent to isolate analytes from a liquid sample.[1] While specific, detailed protocols for prucalopride are less commonly published, studies have investigated its use with cartridges like Oasis HLB for cleaning fecal samples.[2] The following is a general protocol that can be adapted.
General Experimental Protocol
-
Cartridge Conditioning: Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) through it.
-
Equilibration: Equilibrate the cartridge with an aqueous solution (e.g., water or a specific buffer) to prepare it for the sample.
-
Sample Loading: Load the pre-treated biological sample (e.g., diluted plasma or homogenized feces) onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a specific solvent or buffer to remove interfering substances while retaining the analyte of interest.
-
Elution: Elute the analyte from the cartridge using a small volume of a strong organic solvent.
-
Post-Elution Processing: The eluate may be evaporated and reconstituted in the mobile phase before injection into the analytical system.
Workflow Visualization
Simple Dilution for Urine Samples
For certain analytical methods and matrices like urine, where the concentration of the drug may be higher and the matrix less complex than plasma, a simple "dilute-and-shoot" approach can be sufficient.[2][8]
Experimental Protocol
This protocol is based on methods for analyzing prucalopride in urine.[2][8]
-
Sample Collection: Collect the urine sample.
-
Pre-treatment: Centrifuge the urine sample to remove any sediment.
-
Dilution: Dilute a small aliquot of the urine supernatant (e.g., 200 µL) with an equal volume of pure water (200 µL).[2]
-
Vortexing: Vortex the diluted sample for 1 minute to ensure homogeneity.[2]
-
Analysis: Directly inject an aliquot of the diluted sample into the analytical instrument (e.g., LC-MS/MS or a spectrofluorimeter).
Quantitative Data Summary (Spectrofluorimetric Method)
| Parameter | Result | Citation |
| Biological Matrix | Human Urine | [8] |
| Linearity Range | 0.75 - 5.5 µg/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 0.75 µg/mL | [8] |
| Analytical Method | Spectrofluorimetry | [8] |
Workflow Visualization
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue distribution study of prucalopride in rats by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 8. Bioanalytical Validated Spectrofluorimetric Method for the Determination of Prucalopride succinate in Human Urine Samples and Its Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Drug Monitoring of Prucalopride Using a Validated LC-MS/MS Method
Application Note AP-LCMS-001
Abstract
This application note describes a detailed protocol for the therapeutic drug monitoring (TDM) of prucalopride in human plasma using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Prucalopride, a selective high-affinity serotonin (5-HT4) receptor agonist, is used for the symptomatic treatment of chronic constipation.[1][2] TDM of prucalopride can be beneficial to optimize treatment efficacy and minimize potential adverse effects, particularly in specific patient populations. The described method utilizes liquid-liquid extraction for sample preparation and is validated for the quantification of prucalopride over a clinically relevant concentration range.
Introduction
Prucalopride is a gastrointestinal prokinetic agent that enhances colonic motility.[2] It is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) reached within 2-3 hours.[1][3] The absolute oral bioavailability is greater than 90%.[3][4] Prucalopride is extensively distributed with a steady-state volume of distribution of 567 liters, and plasma protein binding is approximately 30%.[3] Metabolism is not a major route of elimination, with about 60% of the administered dose excreted unchanged in the urine.[1][3] The terminal half-life of prucalopride is approximately 24-30 hours, and steady-state plasma concentrations are typically reached within three to four days of once-daily dosing.[1][3] On a 2 mg once-daily regimen, steady-state plasma concentrations fluctuate between trough and peak values of 2.5 and 7 ng/mL, respectively.[1][3]
Given its pharmacokinetic profile and the potential for inter-individual variability, TDM may be a valuable tool for clinicians to personalize prucalopride therapy. This application note provides a comprehensive protocol for the determination of prucalopride concentrations in human plasma using LC-MS/MS.
Signaling Pathway of Prucalopride
Prucalopride selectively binds to and activates the 5-HT4 receptors located on neurons in the myenteric plexus of the gastrointestinal tract. This activation stimulates the release of acetylcholine, a neurotransmitter that in turn induces muscle contractions and enhances gut motility.
Figure 1: Simplified signaling pathway of Prucalopride.
Experimental Protocol
This protocol is based on established and validated LC-MS/MS methods for the quantification of prucalopride in plasma.[5][6]
Materials and Reagents
-
Prucalopride reference standard
-
Prucalopride-13CD3 (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium formate (AR grade)
-
Methyl tertiary butyl ether (MTBE)
-
Human plasma (drug-free)
-
Ultrapure water
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., Kromasil C18, or Waters ACQUITY UPLC HSS C18, 2.1mm x 50mm, 1.8µm)[5][6]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes
Sample Preparation Workflow
The following diagram illustrates the liquid-liquid extraction procedure for plasma samples.
Figure 2: Workflow for plasma sample preparation.
Detailed Sample Preparation Protocol
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Prucalopride-13CD3).
-
Vortex the sample for 30 seconds.
-
Add 500 µL of methyl tertiary butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | Kromasil C18 or equivalent |
| Mobile Phase | Methanol : 5 mM Ammonium Formate in 0.1% Formic Acid (80:20, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Run Time | 2.20 min[5] |
Mass Spectrometric Conditions
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Prucalopride Transition | m/z 368.0 → 196.0[2][5] |
| IS Transition | m/z 372.0 → 196.0 (for Prucalopride-13CD3)[5] |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Method Validation Data
The following tables summarize the key quantitative data from the validation of a representative LC-MS/MS method for prucalopride.[5]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 50 - 12,000 pg/mL[5] |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 50 | < 15 | < 15 | 85 - 115 |
| LQC | 150 | < 15 | < 15 | 85 - 115 |
| MQC | 6000 | < 15 | < 15 | 85 - 115 |
| HQC | 9000 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Recovery (%) |
| Prucalopride | 89.92%[5] |
| Internal Standard | 90.42%[5] |
Discussion
The described LC-MS/MS method provides a robust and sensitive approach for the therapeutic drug monitoring of prucalopride in human plasma. The sample preparation using liquid-liquid extraction is effective in removing matrix interferences, leading to high recovery and reliable quantification. The chromatographic conditions allow for a rapid analysis time, making it suitable for high-throughput clinical laboratories.
The validation data demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, encompassing the expected trough and peak plasma levels of prucalopride. This method can be a valuable tool for clinicians to optimize dosing regimens, ensure patient compliance, and investigate potential drug-drug interactions.
Conclusion
This application note provides a detailed protocol for the quantification of prucalopride in human plasma by LC-MS/MS. The method is sensitive, specific, and has been validated according to regulatory guidelines. Its application in a clinical setting can aid in the therapeutic drug monitoring of prucalopride, contributing to personalized medicine and improved patient outcomes.
References
- 1. Prucalopride - Wikipedia [en.wikipedia.org]
- 2. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 6. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prucalopride-13C,d3 in In Vitro Drug Metabolism Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prucalopride is a high-affinity serotonin (5-HT4) receptor agonist that enhances gastrointestinal motility and is used for the treatment of chronic constipation.[1] Understanding the metabolic fate of prucalopride is a critical component of its pharmacological evaluation. Prucalopride-13C,d3 is a stable isotope-labeled version of prucalopride, incorporating one carbon-13 atom and three deuterium atoms. This labeling provides a distinct mass shift, making it an invaluable tool for in vitro drug metabolism studies. Its primary application is as an internal standard for the highly sensitive and accurate quantification of prucalopride in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is best practice as it co-elutes with the analyte, minimizing variations from sample preparation and matrix effects.
While some sources suggest that prucalopride is not extensively metabolized in the human body and does not significantly interact with cytochrome P450 (CYP) enzymes[2][3], other findings indicate that it is metabolized in the liver, primarily by CYP3A4[4][5]. In vivo studies in rats have identified a significant number of metabolites, suggesting that metabolic pathways, although potentially minor in humans, do exist and warrant investigation.[6][7][8] The major routes of metabolism observed in these preclinical studies include oxidation and O-demethylation of the methoxypropyl side chain.[3][6]
These application notes provide a framework for utilizing this compound in key in vitro drug metabolism assays to elucidate the metabolic profile of prucalopride and to address the existing questions regarding its metabolic pathways.
Physicochemical Properties and Mass Spectrometry
Table 1: Physicochemical and Mass Spectrometric Properties of Prucalopride and this compound
| Property | Prucalopride | This compound |
| Chemical Formula | C18H26ClN3O3 | C17¹³CH23D3ClN3O3 |
| Monoisotopic Mass | 367.1666 g/mol | 371.1856 g/mol |
| Mass Shift | - | +4 Da |
| Typical LC-MS/MS Transition (m/z) | 368.2 → 196.1 | 372.2 → 196.1 |
Application 1: Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of prucalopride in human liver microsomes (HLMs). This assay helps to predict the intrinsic clearance of the drug. This compound is used as an internal standard for accurate quantification of the parent compound over time.
Experimental Protocol:
-
Prepare Reagents:
-
Prucalopride stock solution (1 mM in DMSO).
-
This compound internal standard (IS) stock solution (1 mM in DMSO), with a working solution of 100 nM in acetonitrile.
-
Pooled human liver microsomes (0.5 mg/mL in 100 mM potassium phosphate buffer, pH 7.4).
-
NADPH regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile (for quenching the reaction).
-
-
Incubation:
-
Pre-warm the HLM suspension and NADPH regenerating system at 37°C for 10 minutes.
-
In a 96-well plate, add prucalopride to the HLM suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots of the incubation mixture.
-
-
Sample Preparation:
-
Quench the reaction by adding two volumes of cold acetonitrile containing the this compound internal standard (100 nM).
-
Centrifuge the samples at 4000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining prucalopride at each time point by comparing its peak area to that of the this compound internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining prucalopride against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg protein/mL).
-
Table 2: Representative Metabolic Stability Data for Prucalopride in Human Liver Microsomes
| Time (min) | Prucalopride Remaining (%) |
| 0 | 100 |
| 5 | 95 |
| 15 | 88 |
| 30 | 75 |
| 60 | 55 |
| 120 | 30 |
| Calculated t1/2 (min) | 90 |
| Calculated CLint (µL/min/mg protein) | 8.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay of prucalopride.
Application 2: Metabolite Identification in Human Hepatocytes
Objective: To identify the metabolites of prucalopride formed in a more complete in vitro system that contains both Phase I and Phase II metabolic enzymes. This compound is used as a reference to distinguish drug-related material from endogenous matrix components.
Experimental Protocol:
-
Prepare Reagents:
-
Prucalopride stock solution (1 mM in DMSO).
-
Cryopreserved human hepatocytes.
-
Hepatocyte culture medium.
-
-
Hepatocyte Culture and Dosing:
-
Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol.
-
Allow cells to attach and recover for 24 hours.
-
Treat the hepatocytes with prucalopride at a final concentration of 10 µM.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Collect samples of the culture medium and cell lysates at various time points (e.g., 0, 4, 8, and 24 hours).
-
-
Sample Preparation:
-
To the collected samples, add two volumes of cold acetonitrile to precipitate proteins.
-
Centrifuge the samples and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and characterize potential metabolites.
-
Look for mass signals corresponding to expected metabolic transformations (e.g., oxidation, demethylation, glucuronidation) of prucalopride.
-
The presence of the isotopic signature from this compound in parallel incubations can confirm the origin of the metabolites.
-
Table 3: Potential Metabolites of Prucalopride Identified in Human Hepatocytes
| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent (Da) | Expected m/z [M+H]+ |
| M1 | Oxidation | +16 | 384.16 |
| M2 | N-dealkylation | -71 | 297.10 |
| M3 | O-demethylation | -14 | 354.15 |
| M4 | Glucuronide Conjugation | +176 | 544.19 |
Note: This table presents hypothetical data based on known metabolic pathways for similar compounds.
Prucalopride Metabolic Pathway
Caption: Proposed metabolic pathways for prucalopride.
Application 3: CYP450 Reaction Phenotyping
Objective: To identify the specific cytochrome P450 isozymes responsible for the metabolism of prucalopride. This is crucial for predicting potential drug-drug interactions.
Experimental Protocol:
-
Prepare Reagents:
-
Prucalopride stock solution (1 mM in DMSO).
-
This compound internal standard working solution (100 nM in acetonitrile).
-
Recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) with NADPH-cytochrome P450 reductase.
-
Pooled human liver microsomes.
-
Specific chemical inhibitors for each CYP isozyme.
-
NADPH regenerating system.
-
-
Incubation with Recombinant CYPs:
-
Incubate prucalopride (1 µM) with each individual recombinant CYP isozyme in the presence of the NADPH regenerating system at 37°C for a set time (e.g., 60 minutes).
-
Quench the reaction and process the samples for LC-MS/MS analysis as described in the metabolic stability assay.
-
Monitor the depletion of prucalopride for each CYP isozyme.
-
-
Incubation with HLMs and Chemical Inhibitors:
-
Pre-incubate pooled HLMs with a specific chemical inhibitor for each CYP isozyme for 15 minutes at 37°C.
-
Add prucalopride (1 µM) and initiate the reaction with the NADPH regenerating system.
-
Incubate for a set time (e.g., 60 minutes) at 37°C.
-
Quench the reaction and analyze the samples by LC-MS/MS.
-
Compare the extent of prucalopride metabolism in the presence and absence of each inhibitor.
-
Table 4: Representative CYP450 Reaction Phenotyping Data for Prucalopride
| CYP Isozyme | Prucalopride Depletion (%) (Recombinant CYPs) | Prucalopride Metabolism Inhibition (%) (Chemical Inhibitors in HLMs) |
| CYP1A2 | < 5% | < 10% |
| CYP2C9 | < 5% | < 10% |
| CYP2C19 | < 5% | < 10% |
| CYP2D6 | 15% | 20% |
| CYP3A4 | 70% | 85% |
Note: This data is hypothetical and for illustrative purposes, reflecting a scenario where CYP3A4 is the major metabolizing enzyme.
CYP450 Reaction Phenotyping Workflow
Caption: Experimental workflow for CYP450 reaction phenotyping.
Conclusion
This compound is an essential tool for conducting robust in vitro drug metabolism studies of prucalopride. Its use as an internal standard ensures accurate quantification, which is fundamental for metabolic stability assays. Furthermore, it aids in the confident identification of metabolites in complex biological matrices. The provided protocols for metabolic stability, metabolite identification, and CYP450 reaction phenotyping offer a comprehensive framework for researchers to investigate the metabolic profile of prucalopride, helping to clarify the existing discrepancies in the literature regarding its metabolism and to better predict its behavior in vivo.
References
- 1. Prucalopride - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prucalopride | C18H26ClN3O3 | CID 3052762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prucalopride - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Frontiers | An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry [frontiersin.org]
- 7. An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Investigating Drug-Drug Interactions of Prucalopride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prucalopride is a high-affinity, selective serotonin 5-HT4 receptor agonist that enhances gastrointestinal motility. Due to its potential for co-administration with other medications, a thorough understanding of its drug-drug interaction (DDI) profile is crucial for safe and effective therapeutic use. This document provides detailed application notes and protocols for investigating the DDI potential of prucalopride, with a specific focus on interactions with cytochrome P450 (CYP) enzyme inhibitors. The methodologies described herein utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard for accurate quantification of prucalopride in plasma samples.
Introduction to Prucalopride and Drug-Drug Interactions
Prucalopride is primarily indicated for the treatment of chronic idiopathic constipation. It exerts its prokinetic effect by stimulating 5-HT4 receptors in the gut wall, which facilitates the release of acetylcholine and enhances colonic peristalsis.[1] While prucalopride itself is not extensively metabolized by the CYP450 enzyme system, co-administered drugs that inhibit these enzymes, particularly CYP3A4, can potentially alter its pharmacokinetic profile.[2][3] Therefore, it is essential to characterize these interactions to provide dosing recommendations and ensure patient safety.
This application note details the investigation of DDIs between prucalopride and two well-known CYP3A4 inhibitors: ketoconazole (a strong inhibitor) and erythromycin (a moderate inhibitor).
Signaling Pathway of Prucalopride
Prucalopride's mechanism of action is initiated by its binding to the 5-HT4 receptor, a G-protein coupled receptor. This binding activates a downstream signaling cascade that ultimately leads to increased gastrointestinal motility.
Prucalopride 5-HT4 Receptor Signaling Pathway
Experimental Protocols
In Vivo Drug-Drug Interaction Study Design
A randomized, open-label, two-period, crossover study is a suitable design to assess the effect of a CYP3A4 inhibitor on the pharmacokinetics of prucalopride. Healthy adult volunteers are typically enrolled.
Treatment Periods:
-
Period 1: Subjects receive a single oral dose of prucalopride (e.g., 2 mg).
-
Washout Period: A sufficient time is allowed for the complete elimination of prucalopride.
-
Period 2: Subjects receive multiple doses of the CYP3A4 inhibitor (e.g., ketoconazole 200 mg twice daily or erythromycin 500 mg three times daily) to achieve steady-state concentrations, followed by a single oral dose of prucalopride (e.g., 2 mg) co-administered with the inhibitor.
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-prucalopride administration) during each treatment period. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method: LC-MS/MS for Prucalopride Quantification
3.2.1. Materials and Reagents:
-
Prucalopride reference standard
-
Prucalopride-d4 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
3.2.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of internal standard working solution (e.g., prucalopride-d4 in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
3.2.3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 2 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Prucalopride: 368.1 → 196.0; Prucalopride-d4: 372.1 → 200.0 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 200 ms |
Data Presentation
The pharmacokinetic parameters of prucalopride, including maximum plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), are calculated using non-compartmental analysis. The geometric mean ratios and 90% confidence intervals (CIs) for these parameters are determined to assess the magnitude of the drug-drug interaction.
Effect of Ketoconazole on Prucalopride Pharmacokinetics
The co-administration of ketoconazole, a strong CYP3A4 and P-glycoprotein (P-gp) inhibitor, has been shown to increase the systemic exposure of prucalopride.
| Pharmacokinetic Parameter | Prucalopride Alone (Geometric Mean) | Prucalopride + Ketoconazole (Geometric Mean) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | Data not available in search results | Data not available in search results | Data not available in search results |
| AUC0-∞ (ng·h/mL) | Data not available in search results | Data not available in search results | Data not available in search results |
Note: While regulatory documents confirm an increase in systemic exposure, specific quantitative data from the primary study was not publicly available in the search results. The European Public Assessment Report for Resolor® states that ketoconazole increased the systemic exposure of prucalopride.[4]
Effect of Erythromycin on Prucalopride Pharmacokinetics
Erythromycin, a moderate CYP3A4 inhibitor, also affects the pharmacokinetics of prucalopride.
| Pharmacokinetic Parameter | Prucalopride Alone (Geometric Mean) | Prucalopride + Erythromycin (Geometric Mean) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | Data not available in search results | Data not available in search results | Data not available in search results |
| AUC0-∞ (ng·h/mL) | Data not available in search results | Data not available in search results | Data not available in search results |
Note: Specific quantitative data from the primary study was not publicly available in the search results. The European Public Assessment Report for Resolor® mentions that co-administration of prucalopride resulted in a 30% increase in plasma concentrations of erythromycin, indicating an interaction, though the effect on prucalopride concentrations was the primary focus of DDI studies.[4] The UPMC literature review also notes that co-administration of erythromycin increases erythromycin mean Cmax levels by 40%.[2]
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for investigating the drug-drug interaction of prucalopride.
References
Application Notes and Protocols for the Analysis of Prucalopride in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prucalopride is a high-affinity, selective serotonin (5-HT₄) receptor agonist that enhances gastrointestinal motility. Understanding its pharmacokinetic profile, particularly its excretion, is crucial for drug development and clinical use. Renal excretion is the primary route of elimination for prucalopride.[1] This document provides detailed application notes and protocols for the quantitative analysis of prucalopride in human urine samples, essential for excretion studies. The methodologies described include Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Spectrofluorimetry, offering options for varying sensitivity and equipment availability.
Quantitative Data on Prucalopride Excretion in Urine
The following table summarizes the key quantitative parameters related to the urinary excretion of prucalopride in healthy adults.
| Parameter | Value | Reference |
| Percentage of Administered Dose Excreted Unchanged in Urine | ~60-65% | [1][2] |
| Total Recovery in Urine (Unchanged Drug and Metabolites) | ~84.2% | [3][4] |
| Major Metabolite in Urine | R107504 (O-desmethylprucalopride acid) | [1][5] |
| Percentage of Major Metabolite (R107504) in Urine | ~3.2% of the administered dose | [1][6] |
| Renal Clearance | ~17.0 L/h | [3][4] |
Signaling Pathway
Prucalopride exerts its prokinetic effects by acting as a selective agonist at the 5-HT₄ receptors located on presynaptic cholinergic enteric neurons.[7] Activation of these G-protein coupled receptors stimulates a signaling cascade that leads to the release of acetylcholine, which in turn promotes colonic peristalsis and increases bowel motility.[7][8]
Prucalopride's 5-HT4 receptor signaling cascade.
Experimental Protocols
LC-MS/MS Method for the Determination of Prucalopride in Urine
This method provides high sensitivity and selectivity for the quantification of prucalopride in urine.
a. Sample Preparation (Direct Dilution)
A simple dilution method is often sufficient for urine samples due to the high concentration of excreted prucalopride.
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample for 30 seconds to ensure homogeneity.
-
Centrifuge the urine sample at 13,000 rpm for 10 minutes to pellet any particulate matter.[5]
-
Dilute 200 µL of the supernatant with 200 µL of ultrapure water.[5]
-
Vortex the diluted sample for 1 minute.[5]
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Add an appropriate internal standard (e.g., carbamazepine) to the final sample.[9]
b. Chromatographic Conditions
-
UHPLC System: Waters ACQUITY UPLC® or equivalent.
-
Column: Waters ACQUITY UPLC® HSS C18 (2.1 mm × 50 mm, 1.8 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Flow Rate: 0.2 mL/min.[9]
-
Gradient: A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute prucalopride and then re-equilibrate the column.
-
Injection Volume: 5 µL.[5]
-
Column Temperature: 40°C.
c. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD).[9]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimization: Cone voltage and collision energy should be optimized for maximum signal intensity for both prucalopride and the internal standard.
d. Calibration and Quantification
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of prucalopride into drug-free human urine. The concentration range should encompass the expected concentrations in the study samples. A linear regression of the peak area ratio (prucalopride/internal standard) versus concentration is used for quantification.
Spectrofluorimetric Method for the Determination of Prucalopride in Urine
This method offers a simpler and more accessible alternative to LC-MS/MS, leveraging the native fluorescence of prucalopride.
a. Sample Preparation
This method requires minimal sample preparation.
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples for 10 minutes.
-
Transfer 30 µL of the centrifuged urine into a 10 mL volumetric flask.[6]
-
Add the desired aliquot of prucalopride standard solution (for calibration curve) or leave as is for unknown sample analysis.
-
Complete the volume to the mark with deionized water.[6]
b. Spectrofluorimetric Conditions
-
Spectrofluorometer: A standard fluorescence spectrophotometer.
-
Excitation Wavelength (λex): 310 nm.[6]
-
Emission Wavelength (λem): 362 nm.[6]
-
Slit Widths: Optimize for maximum fluorescence intensity and minimal background noise.
c. Calibration and Quantification
Prepare a series of calibration standards in drug-free urine following the sample preparation protocol. The calibration curve is constructed by plotting the fluorescence intensity against the corresponding prucalopride concentration. The concentration of prucalopride in the unknown urine samples is then determined from the calibration curve. The linear range is typically between 0.75–5.5 µg/mL.[6]
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of prucalopride in urine samples.
Workflow for Prucalopride Analysis in Urine.
Conclusion
The provided protocols for LC-MS/MS and spectrofluorimetric analysis offer robust and reliable methods for the quantification of prucalopride in urine samples, suitable for excretion studies. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation. Adherence to these detailed protocols will ensure the generation of high-quality data for pharmacokinetic and drug metabolism studies of prucalopride.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive spectrofluorimetric determination of the prokinetic drug prucalopride succinate based on supramolecular aggregation approach with evaluation of method greenness: application to content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Open Access) Bioanalytical validated Spectrofluorimetric Method for the Determination of Prucalopride succinate in Human Urine Samples and Its Greenness Evaluation (2022) [scispace.com]
- 4. Effect of renal impairment on the pharmacokinetics of prucalopride: a single- dose open-label Phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical Validated Spectrofluorimetric Method for the Determination of Prucalopride succinate in Human Urine Samples and Its Greenness Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prucalopride-13C,d3 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Prucalopride and its stable isotope-labeled internal standard, Prucalopride-13C,d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Prucalopride and this compound?
A1: For robust quantification, the following Multiple Reaction Monitoring (MRM) transitions are recommended. The transitions for Prucalopride are well-documented, and the transition for the internal standard, this compound, is based on its expected fragmentation pattern, which mirrors the unlabeled compound.[1][2][3] It is always recommended to optimize these transitions on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Prucalopride | 368.0 | 196.0 | Positive |
| This compound | 372.0 | 196.0 | Positive |
Q2: Which ionization mode is best for Prucalopride analysis?
A2: Electrospray Ionization (ESI) in the positive ion mode is the most effective method for analyzing Prucalopride, as it readily forms protonated precursor ions ([M+H]+).[1][2][3]
Q3: What type of LC column is suitable for Prucalopride analysis?
A3: A reversed-phase C18 column is commonly used and provides good retention and peak shape for Prucalopride.[2][3] A popular column specification is a Waters ACQUITY UPLC® HSS C18, 2.1 mm x 50 mm, with a 1.8 µm particle size.[2][4]
Q4: What is a typical mobile phase composition for this analysis?
A4: A gradient elution using a combination of acetonitrile and water, both containing 0.1% formic acid, is a common and effective mobile phase.[2][4] The formic acid helps to improve peak shape and ionization efficiency.
Q5: What are the common sample preparation techniques for plasma samples?
A5: Protein precipitation (PPT) and liquid-liquid extraction (LLE) are two widely used methods for extracting Prucalopride from plasma.
-
Protein Precipitation: This is a simpler and faster method. Acetonitrile is a common solvent for precipitating plasma proteins.[5][6]
-
Liquid-Liquid Extraction: This method can provide a cleaner extract, potentially reducing matrix effects. Methyl tertiary butyl ether has been successfully used for the LLE of Prucalopride.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Prucalopride and this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions with Column | Ensure the mobile phase is adequately acidified (e.g., with 0.1% formic acid) to minimize interactions with residual silanols on the column. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if performance does not improve. |
Problem 2: Low Signal Intensity or Sensitivity
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal MS Parameters | Infuse a standard solution of Prucalopride directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows. |
| Ion Suppression/Enhancement | Evaluate and minimize matrix effects by improving sample cleanup (e.g., switching from PPT to LLE or SPE), adjusting the chromatography to separate Prucalopride from co-eluting matrix components, or diluting the sample. The use of a co-eluting stable isotope-labeled internal standard like this compound is crucial for mitigating these effects. |
| Inefficient Sample Extraction | Optimize the sample preparation method to ensure high and reproducible recovery of the analyte. |
Problem 3: Inconsistent Internal Standard (IS) Response
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Ensure pipettes are calibrated and that the IS is accurately added to all samples, standards, and quality controls. |
| IS Degradation | Prepare fresh internal standard working solutions and store them appropriately. |
| Variable Matrix Effects on IS | While this compound is expected to have similar ionization behavior to Prucalopride, severe matrix effects can still cause variability. Improve sample cleanup to reduce matrix interferences. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).[5][6]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes a typical set of starting parameters for the analysis. These should be optimized for your specific instrumentation.
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | Waters ACQUITY UPLC® HSS C18, 2.1 mm x 50 mm, 1.8 µm[2][4] |
| Mobile Phase A | Water + 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[2] |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, followed by re-equilibration |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive[1][2] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
Visualizations
Caption: A typical experimental workflow for Prucalopride analysis.
Caption: Troubleshooting logic for addressing poor peak shape.
References
- 1. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 2. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 4. Pharmacokinetics and tissue distribution study of prucalopride in rats by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry [frontiersin.org]
- 6. An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the bioanalysis of Prucalopride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Prucalopride.
Troubleshooting Guides
This section offers solutions to common problems encountered during the bioanalysis of Prucalopride, with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape and/or Shifting Retention Times
-
Question: My Prucalopride peak is showing significant tailing/fronting or the retention time is inconsistent between injections. What could be the cause and how can I fix it?
-
Answer: Poor peak shape and retention time shifts are often indicative of matrix components interfering with the chromatography. Here are some troubleshooting steps:
-
Optimize Sample Preparation: Inadequate removal of matrix components like phospholipids is a common cause. If you are using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). One study successfully used LLE with methyl tertiary butyl ether for plasma samples.[1]
-
Adjust Mobile Phase: The mobile phase composition is critical for good chromatography and minimizing matrix effects. For Prucalopride, which is a basic compound, using an acidic mobile phase can improve peak shape and ionization efficiency.[2] A common mobile phase combination is acetonitrile and water with additives like formic acid or ammonium formate.[1][3] A gradient elution, where the organic solvent concentration is increased during the run, can help elute strongly retained matrix components after your analyte of interest.[2]
-
Check Column Integrity: Ensure your analytical column is not overloaded or contaminated. Implement a column wash step after each run to remove strongly retained matrix components.[2]
-
Issue 2: Low Analyte Recovery
-
Question: I'm experiencing low and inconsistent recovery for Prucalopride. How can I improve it?
-
Answer: Low recovery suggests that Prucalopride is not being efficiently extracted from the matrix or is being lost during sample preparation.
-
Evaluate Extraction Solvent in LLE: The choice of organic solvent in LLE is crucial. For Prucalopride, methyl tertiary butyl ether has been shown to provide good recovery.[1] You may need to experiment with different solvents or solvent combinations to find the optimal conditions for your specific matrix.
-
Optimize pH during Extraction: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds like Prucalopride. Adjusting the pH of the plasma sample before extraction can improve partitioning into the organic phase.
-
Consider a Different Extraction Technique: If LLE is not providing adequate recovery, SPE can offer a more selective extraction, leading to cleaner samples and potentially higher recovery.
-
Issue 3: Ion Suppression or Enhancement
-
Question: I suspect ion suppression is affecting my results, leading to poor sensitivity and reproducibility. How can I confirm and address this?
-
Answer: Ion suppression or enhancement is a direct consequence of matrix effects, where co-eluting matrix components interfere with the ionization of Prucalopride in the mass spectrometer source.
-
Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram. Infuse a constant flow of a Prucalopride standard solution into the MS source while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
-
Improve Chromatographic Separation: Ensure that Prucalopride is chromatographically separated from the bulk of the matrix components, especially phospholipids. Using a column with a different selectivity or adjusting the gradient profile can help.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Prucalopride-13CD3) is the gold standard for compensating for matrix effects.[1] Because it has nearly identical chemical and physical properties to the analyte, it will be affected by matrix effects in the same way, thus providing accurate correction. If a SIL-IS is not available, a structural analog that elutes close to Prucalopride can be used, such as Propranolol or Carbamazepine.[2][3]
-
Dilute the Sample: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for Prucalopride in plasma?
A1: Liquid-liquid extraction (LLE) and protein precipitation (PP) are the most frequently reported methods for extracting Prucalopride from plasma.[2][4] LLE, particularly with solvents like methyl tertiary butyl ether, is often preferred for its ability to provide a cleaner extract, thus reducing matrix effects.[1]
Q2: What type of internal standard (IS) is recommended for Prucalopride analysis?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Prucalopride-13CD3.[1] This is because it co-elutes with Prucalopride and experiences the same degree of matrix effects, providing the most accurate quantification. If a SIL-IS is not available, a structural analog with similar chromatographic behavior, like Propranolol or Carbamazepine, can be a suitable alternative.[2][3]
Q3: How can I assess the extent of matrix effects in my assay?
A3: The matrix factor (MF) should be calculated to quantitatively assess the impact of the matrix. This is done by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a pure solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-normalized MF should also be calculated to ensure the IS is effectively compensating for any observed matrix effects.
Q4: What are the typical LC-MS/MS parameters for Prucalopride analysis?
A4: Prucalopride is typically analyzed using a C18 column with a mobile phase consisting of acetonitrile and water containing an acidic modifier like formic acid or a buffer such as ammonium acetate.[2][3] Detection is performed by tandem mass spectrometry in positive ion mode, monitoring for the specific precursor-to-product ion transition for Prucalopride (e.g., m/z 368.0 → 196.0).[1]
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for Prucalopride bioanalysis.
Table 1: Comparison of Sample Preparation Techniques and Recovery
| Sample Preparation Method | Matrix | Internal Standard | Analyte Recovery (%) | IS Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Prucalopride-13CD3 | 89.92 | 90.42 | [1] |
| Protein Precipitation (PP) | Rat Plasma | Carbamazepine | 90.0 - 110.0 | 99.6 | [3] |
| Liquid-Liquid Extraction (LLE) | Indian Human Plasma | Propranolol | >85 | Not Reported | [2] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kromasil C18 | Waters ACQUITY UPLC® HSS C18 | Not Specified |
| Mobile Phase | Methanol and 5 mM ammonium formate in 0.1% formic acid (80:20, v/v) | Acetonitrile-water (containing 0.1% formic acid) | 1% formic acid in water with 10 mM ammonium acetate and 1% formic acid in acetonitrile |
| Flow Rate | 1.0 mL/min | 0.2 mL/min | Not Specified |
| Run Time | 2.20 min | Not Specified | 7.00 min |
| Ionization Mode | Positive | Positive | Positive |
| MRM Transition (Prucalopride) | m/z 368.0 → 196.0 | m/z 367.99 → 195.89 | m/z 368.1 → 196.0 |
| MRM Transition (IS) | m/z 372.0 → 196.0 (Prucalopride-13CD3) | m/z 236.97 → 194.04 (Carbamazepine) | m/z 260.1 → 116.0 (Propranolol) |
| Reference | [1] | [3] | [2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Prucalopride in Human Plasma
This protocol is adapted from a validated LC-MS/MS method.[1]
-
Sample Preparation: To 200 µL of human plasma in a centrifuge tube, add 25 µL of the internal standard solution (Prucalopride-13CD3).
-
Extraction: Add 2.5 mL of methyl tertiary butyl ether.
-
Vortexing: Vortex the mixture for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 500 µL of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PP) for Prucalopride in Rat Plasma
This protocol is based on a method developed for pharmacokinetic studies in rats.[3]
-
Sample Preparation: To 100 µL of rat plasma, add the internal standard (Carbamazepine).
-
Precipitation: Add 300 µL of acetonitrile.
-
Vortexing: Vortex for a sufficient time to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for injection.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General sample preparation workflow for Prucalopride.
References
- 1. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 2. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 3. researchgate.net [researchgate.net]
- 4. An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting ion suppression in Prucalopride quantification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression during the quantification of Prucalopride by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect Prucalopride quantification?
Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, Prucalopride, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This phenomenon occurs in the ion source of the mass spectrometer and leads to a decreased analyte signal. For Prucalopride quantification, this can result in underestimation of the true concentration, poor reproducibility, and decreased sensitivity of the assay.[2] The competition for ionization can be caused by various components in biological samples like salts, phospholipids, or metabolites.[3][4]
Q2: What are the common causes of ion suppression in Prucalopride analysis?
Common causes of ion suppression in the analysis of Prucalopride from biological matrices (e.g., plasma, urine) include:
-
Endogenous Matrix Components: Phospholipids, salts, and endogenous metabolites that co-elute with Prucalopride are major contributors.[4]
-
Sample Preparation Reagents: Incomplete removal of reagents used during sample preparation, such as non-volatile buffers or ion-pairing agents, can interfere with ionization.[5]
-
Exogenous Compounds: Co-administered drugs or their metabolites can also co-elute and cause suppression.
-
High Analyte Concentration: At high concentrations, Prucalopride itself can saturate the electrospray process, leading to a non-linear response.[6]
Q3: How can I identify if ion suppression is occurring in my assay?
The most direct way to identify ion suppression is by performing a post-column infusion experiment.[7][8] In this technique, a constant flow of a Prucalopride solution is introduced into the LC eluent after the analytical column but before the mass spectrometer ion source. A blank matrix sample is then injected. A dip in the constant baseline signal at the retention time of Prucalopride indicates the presence of co-eluting matrix components that are causing ion suppression.[7]
Q4: What are the best sample preparation techniques to minimize ion suppression for Prucalopride?
Improving sample cleanup is one of the most effective ways to combat ion suppression.[4] The choice of technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, a major cause of ion suppression.[9]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by separating Prucalopride into an organic solvent, leaving many interfering substances in the aqueous layer.[4]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain and elute Prucalopride, thereby removing a significant portion of the matrix interferences.[4]
Q5: How can chromatographic conditions be optimized to reduce ion suppression?
Optimizing the chromatographic separation is a key strategy to move the Prucalopride peak away from regions of ion suppression.[7] This can be achieved by:
-
Changing the Stationary Phase: Using a different column chemistry (e.g., C18, HILIC) can alter the retention of both Prucalopride and interfering compounds.
-
Modifying the Mobile Phase: Adjusting the organic solvent, pH, or adding modifiers can improve separation. Using gradient elution can help to separate Prucalopride from early-eluting, highly suppressing components.[3]
-
Reducing Flow Rate: Lower flow rates, especially in the nanoliter-per-minute range, can lead to smaller, more highly charged droplets that are more tolerant to non-volatile salts.[6]
Q6: What is the role of an internal standard in correcting for ion suppression?
An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls. A stable isotope-labeled (SIL) version of Prucalopride (e.g., Prucalopride-13CD3) is the ideal IS.[10] The IS co-elutes with Prucalopride and experiences the same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.[11]
Troubleshooting Guides
Problem: High variability in Prucalopride peak areas between replicate injections of the same plasma sample.
Possible Cause: Inconsistent ion suppression due to matrix effects.
Troubleshooting Steps:
-
Verify System Suitability: Ensure the LC-MS/MS system is performing consistently by injecting a standard solution of Prucalopride in a clean solvent multiple times. If the peak areas are consistent, the issue is likely related to the sample matrix.
-
Improve Sample Preparation: If currently using protein precipitation, consider switching to a more rigorous method like solid-phase extraction (SPE) to achieve a cleaner sample extract.
-
Optimize Chromatography: Develop a chromatographic gradient that separates Prucalopride from the major regions of ion suppression. A post-column infusion experiment can identify these regions.
-
Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a SIL-IS for Prucalopride. This is the most effective way to correct for sample-to-sample variations in ion suppression.
Problem: Low Prucalopride signal intensity in plasma samples compared to standards prepared in solvent.
Possible Cause: Significant ion suppression from the plasma matrix.
Troubleshooting Steps:
-
Quantify the Matrix Effect: Prepare a set of samples with a known concentration of Prucalopride in a clean solvent and another set with the same concentration spiked into a blank plasma extract. The percentage reduction in the peak area in the plasma samples will quantify the extent of ion suppression.
-
Dilute the Sample: Diluting the plasma sample with the mobile phase can reduce the concentration of interfering matrix components.[6] However, ensure the diluted concentration of Prucalopride is still above the lower limit of quantitation (LLOQ).
-
Switch Ionization Source: If available, try switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to ion suppression.[3][6]
-
Check for Metal Adducts: The presence of sodium ([M+Na]+) or potassium ([M+K]+) adducts can split the ion signal. Using plastic vials instead of glass can help minimize this.[5]
Problem: Drifting retention times and distorted peak shapes for Prucalopride.
Possible Cause: Column contamination and build-up of matrix components.
Troubleshooting Steps:
-
Implement a Column Wash Routine: After each batch of samples, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained matrix components.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contamination.
-
Filter all Samples: Ensure all samples are filtered through a 0.22 µm filter before injection to remove particulates that can clog the column.
-
Consider Metal-Free Columns: For certain compounds, interactions with the stainless steel components of standard HPLC columns can lead to poor peak shape and signal suppression.[12] If other troubleshooting steps fail, a metal-free column could be beneficial.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Prucalopride Recovery and Matrix Effect in Rat Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | 92.5 ± 4.1 | 88.7 ± 3.5 | [13][14] |
| Liquid-Liquid Extraction (Methyl Tertiary Butyl Ether) | 89.92 | Not explicitly stated, but method was successful | [10] |
| Solid-Phase Extraction (Oasis HLB) | >95 (Illustrative) | >98 (Illustrative) | General Knowledge |
Note: Data from different sources may have different experimental conditions. Illustrative data is based on typical performance of the technique.
Table 2: Example LC-MS/MS Parameters for Prucalopride Quantification
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| Column | Waters ACQUITY UPLC HSS C18 (2.1 x 50 mm, 1.8 µm) | [13] |
| Mobile Phase A | 0.1% Formic acid in Water | [13][15] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [13][15] |
| Flow Rate | 0.2 mL/min | [13] |
| Gradient | Gradient elution | [13] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | [13] |
| Monitored Transition (MRM) | m/z 367.99 → 195.89 | [13][14] |
| Internal Standard (Carbamazepine) | m/z 236.97 → 194.04 | [13][14] |
| Internal Standard (Prucalopride-13CD3) | m/z 372.0 → 196.0 | [10] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase initial conditions.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
-
Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Prucalopride and the internal standard with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Post-Column Infusion Experiment
-
Set up the LC-MS/MS system with the analytical column and mobile phase intended for the Prucalopride assay.
-
Prepare a solution of Prucalopride (e.g., 100 ng/mL) in the mobile phase.
-
Using a syringe pump and a T-connector, infuse the Prucalopride solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream between the column and the mass spectrometer.
-
Acquire data in MRM mode for the Prucalopride transition while infusing the standard to establish a stable baseline.
-
Inject a blank, extracted plasma sample (prepared using your standard sample preparation method).
-
Monitor the baseline for any drops in signal intensity. A significant drop indicates a region of ion suppression. The retention time of this drop corresponds to the elution of matrix components that interfere with Prucalopride ionization.
Visualizations
Caption: Workflow for Prucalopride quantification by LC-MS/MS.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. longdom.org [longdom.org]
- 2. zefsci.com [zefsci.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmacology.imedpub.com [pharmacology.imedpub.com]
Improving recovery of Prucalopride-13C,d3 during sample extraction
Welcome to the technical support center for the bioanalysis of Prucalopride-13C,d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during sample extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound is a stable isotope-labeled version of Prucalopride.[1] It is chemically identical to the parent drug but is heavier due to the inclusion of a Carbon-13 atom and three deuterium atoms.[2][3] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS).[4] Because it has nearly identical physicochemical properties to Prucalopride, it behaves similarly during sample preparation, chromatography, and ionization.[4][5] This allows it to compensate for variability in sample extraction recovery and for matrix effects, thereby improving the accuracy and precision of the quantification of Prucalopride.[5][6]
Q2: I'm experiencing low recovery of this compound. What are the common causes?
Low recovery of an internal standard like this compound can stem from several factors throughout the analytical process. These include:
-
Incomplete Extraction: The chosen extraction method (e.g., LLE, SPE) may not be optimal for the analyte and the sample matrix. This can be due to incorrect solvent polarity, pH, or SPE sorbent type.[7]
-
Analyte Degradation: Prucalopride can degrade under certain stress conditions, such as strongly acidic or oxidative environments.[8] Exposure to light or elevated temperatures during processing can also contribute to degradation.[7][9]
-
Adsorption to Surfaces: Analytes, especially at low concentrations, can adsorb to the surfaces of sample containers (e.g., plastic or glass vials).[10]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress/enhance the signal during mass spectrometry analysis.
-
Errors in pH Adjustment: Prucalopride's solubility and extractability are highly dependent on pH.[11][12] Failure to maintain the optimal pH during extraction can lead to significant losses.
Q3: Which sample extraction method is best for Prucalopride?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used for Prucalopride and its metabolites from biological matrices like plasma, urine, and feces.[13]
-
Protein Precipitation (PP): Often used for plasma samples as a simple and quick method. Acetonitrile is a common choice for PP.[13] While fast, it may result in a less clean extract and significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Ethyl acetate has been successfully used for LLE of Prucalopride.[13] LLE is effective but can be labor-intensive and require larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): SPE, particularly with mixed-mode or polymeric sorbents like Oasis HLB, can provide high recovery and cleaner extracts compared to PP and LLE.[13][14] It is often the preferred method for complex matrices to minimize matrix effects.
Q4: How does pH influence the extraction recovery?
Prucalopride is a basic compound.[15] Its charge state, and therefore its solubility in aqueous or organic phases, is highly dependent on pH.
-
For LLE: To extract Prucalopride from an aqueous sample (like plasma or urine) into an organic solvent, the pH of the aqueous phase should be adjusted to be basic (e.g., pH > 8).[12] This deprotonates the Prucalopride molecule, making it less polar and more soluble in the organic solvent.
-
For SPE: For cation-exchange SPE, the sample should be loaded at a pH where Prucalopride is positively charged (acidic to neutral pH) to allow it to bind to the sorbent. It is then eluted with a solvent that neutralizes the charge or displaces the analyte. For reverse-phase SPE, pH can be adjusted to maximize retention by ensuring the analyte is in its most non-polar state.
Q5: What are the recommended storage conditions for samples containing this compound?
To ensure the stability of the analyte, stock solutions of this compound should be stored at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).[1] Biological samples (plasma, urine) that have been spiked with the internal standard should be processed as quickly as possible or stored frozen at -20°C or lower to prevent degradation. Prucalopride has been shown to be stable in phosphate buffer (pH 6.8) for at least seven days.[11]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues related to low or variable recovery of this compound.
Problem 1: Low Recovery with Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step |
| Incorrect pH of Aqueous Phase | Prucalopride is a basic drug. Ensure the pH of the sample is adjusted to be basic (e.g., pH 9-10) before extraction to neutralize its charge and drive it into the organic phase.[12] |
| Inappropriate Organic Solvent | The polarity of the extraction solvent is critical. If recovery is low, consider changing the solvent. Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are often effective.[13][16] Try a more polar solvent if Prucalopride remains in the aqueous layer. |
| Insufficient Mixing/Shaking | Ensure thorough mixing of the aqueous and organic phases to maximize the partitioning of the analyte. Increase vortexing time or use a mechanical shaker. |
| Emulsion Formation | Emulsions at the interface can trap the analyte. To break emulsions, try adding salt (salting out), gentle centrifugation, or filtering through a glass wool plug. |
| Analyte Degradation | Minimize sample processing time and avoid exposure to extreme temperatures or light.[7] |
Problem 2: Low Recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step |
| Incorrect Sorbent Choice | For Prucalopride, a mixed-mode cation exchange or a polymeric reversed-phase sorbent (like Oasis HLB) is often suitable.[13] If using reversed-phase (e.g., C18), ensure the sample is loaded under conditions that maximize retention (neutral pH). |
| Inadequate Conditioning/Equilibration | Ensure the sorbent is properly conditioned with methanol (or another appropriate solvent) and then equilibrated with an aqueous solution that mimics the sample loading conditions. This activates the stationary phase for proper binding. |
| Sample Breakthrough during Loading | The analyte may not be retained if the flow rate is too high or if the sample solvent is too strong (high organic content). Decrease the flow rate or dilute the sample with a weaker solvent (e.g., water or buffer) before loading. |
| Analyte Loss during Washing | The wash solvent may be too strong, causing premature elution of the analyte. Use a weaker wash solvent (e.g., lower percentage of organic solvent) to remove interferences without affecting this compound. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte. For reversed-phase SPE, increase the organic solvent percentage in the elution mix. For ion-exchange SPE, use a solvent that neutralizes the charge on the analyte or sorbent (e.g., by adding ammonia or formic acid). |
Problem 3: Inconsistent/Irreproducible Recovery
| Potential Cause | Troubleshooting Step |
| Inconsistent pH Adjustment | Use a calibrated pH meter and ensure consistent pH across all samples, calibrators, and quality controls. |
| Variable Evaporation to Dryness | Over-drying during the solvent evaporation step can cause loss of analyte due to adsorption to the container walls. Avoid complete dryness or use a gentle stream of nitrogen at a controlled temperature. Reconstitute the sample promptly after drying. |
| Matrix Effects | Endogenous components in different lots of biological matrix can cause variable ion suppression or enhancement. Use a more rigorous cleanup method like SPE, or use matrix-matched calibration standards to compensate.[7] |
| Pipetting Inaccuracy | Ensure all pipettes are properly calibrated, especially those used for dispensing the internal standard and for preparing calibration curves. |
Quantitative Data Summary
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇¹³CH₂₃D₃ClN₃O₃ | [2] |
| Molecular Weight | 371.9 g/mol | [2] |
| Monoisotopic Mass | 371.1884545 Da | [2] |
| IUPAC Name | 4-amino-5-chloro-N-[1-[3-(trideuterio(1¹³C)methoxy)propyl]piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide | [2] |
Table 2: Comparison of Extraction Techniques for Prucalopride
| Technique | Typical Solvents/Sorbents | Reported Recovery | Key Considerations | Reference |
| Protein Precipitation (PP) | Acetonitrile, Methanol | >50% (overall for peptides) | Fast and simple, but may result in significant matrix effects. | [13][14] |
| Liquid-Liquid Extraction (LLE) | Ethyl acetate, n-butanol | Not specified | Good for cleaner extracts than PP, but requires careful pH control and can be labor-intensive. | [13] |
| Solid-Phase Extraction (SPE) | Oasis HLB (Polymeric), Mixed-Mode Cation Exchange | 90.0-110.0% | Provides the cleanest extracts, minimizing matrix effects. Requires careful method development. | [17] |
Experimental Protocols
Protocol 1: Protein Precipitation (PP) for Plasma Samples
This protocol is adapted from a method for analyzing Prucalopride metabolites in rat plasma.[13]
-
Sample Preparation: Aliquot 100 µL of plasma sample into a 1.5 mL centrifuge tube.
-
Add Internal Standard: Spike the sample with the working solution of this compound.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Mixing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifugal concentrator.
-
Reconstitution: Reconstitute the residue in 50 µL of 50% methanol in water. Vortex for 1 minute.
-
Final Centrifugation: Centrifuge at 13,000 rpm for 5 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol based on best practices for a polymeric sorbent like Oasis HLB.
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Add the working solution of this compound and vortex.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 1 cc, 30 mg) with 1 mL of methanol.
-
SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile containing a small percentage of a basic modifier (e.g., 2% ammonium hydroxide) to ensure Prucalopride is in its neutral form.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50% methanol).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations and Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C18H26ClN3O3 | CID 121225266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prucalopride-13C-D3 | CAS No- 2140306-00-7 | Simson Pharma Limited [simsonpharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. welchlab.com [welchlab.com]
- 8. eprajournals.com [eprajournals.com]
- 9. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmacyjournal.info [pharmacyjournal.info]
- 12. Application of in-silico docking for green electrochemical quantification of prucalopride succinate in pharmaceutical, urine, and milk matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing isotopic cross-contribution in Prucalopride analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-contribution during the analysis of Prucalopride.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why is it a concern in Prucalopride analysis?
Isotopic cross-contribution, or crosstalk, occurs when the isotopic signal of the analyte (Prucalopride) interferes with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice versa, in mass spectrometry-based assays. This can lead to inaccurate quantification, affecting the reliability of pharmacokinetic, bioequivalence, and other clinical studies. This issue is particularly relevant when using SIL-IS to correct for matrix effects and variability in sample processing.[1]
Q2: What is the most common SIL-IS for Prucalopride and what are the typical mass transitions?
A commonly used stable isotope-labeled internal standard for Prucalopride is Prucalopride-¹³CD₃. In a typical LC-MS/MS analysis, the multiple reaction monitoring (MRM) transitions observed are:
Q3: What is an acceptable level of isotopic cross-contribution?
While there is no universally mandated limit, the contribution of the analyte's signal to the internal standard at the upper limit of quantification (ULOQ) should be minimal and not affect the accuracy and precision of the assay. Similarly, the contribution of the internal standard to the analyte signal at the lower limit of quantification (LLOQ) should be negligible. It is crucial to assess and minimize this during method development and validation.
Q4: How can I select an appropriate SIL-IS to minimize potential cross-contribution?
To minimize isotopic cross-contribution, it is advisable to select a SIL-IS with a mass difference of at least 3 atomic mass units (amu) from the analyte. For compounds containing atoms with significant natural isotopic abundance, such as chlorine (which is present in Prucalopride), a larger mass difference may be necessary.[1] The use of ¹³C or ¹⁵N labeling is often preferred over deuterium (D) labeling, as deuterium can sometimes alter the chromatographic retention time of the internal standard relative to the analyte.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inaccurate quantification at high analyte concentrations. | Isotopic contribution from the analyte to the SIL-IS channel. | 1. Assess Contribution: Analyze the highest concentration standard without the SIL-IS and monitor the SIL-IS MRM transition to quantify the crosstalk. 2. Increase Mass Difference: If significant crosstalk is observed, consider using a SIL-IS with a higher degree of isotopic labeling to increase the mass difference. 3. Optimize Chromatography: Improve chromatographic separation between the analyte and any interfering peaks. |
| Poor linearity of the calibration curve, especially at the lower end. | Contribution from the SIL-IS to the analyte channel due to isotopic impurities in the SIL-IS. | 1. Check SIL-IS Purity: Analyze a solution of the SIL-IS alone to check for the presence of unlabeled Prucalopride. 2. Adjust SIL-IS Concentration: Lower the concentration of the SIL-IS to a level that is sufficient for accurate integration but minimizes its contribution to the analyte signal. 3. Mathematical Correction: If the contribution is consistent, it may be possible to apply a mathematical correction to the analyte response. |
| Variable results between different batches of analysis. | Inconsistent isotopic cross-contribution due to matrix effects or instrument variability. | 1. Matrix Effect Evaluation: Perform post-column infusion experiments to assess ion suppression or enhancement across the chromatographic run.[5] 2. Instrument Performance Check: Regularly check the mass spectrometer's resolution and calibration to ensure consistent performance. 3. Robust Sample Preparation: Develop a sample extraction method that effectively removes matrix components that may interfere with ionization. |
| Retention time shift between Prucalopride and its deuterated internal standard. | Chromatographic isotope effect, more common with deuterium labeling.[3] | 1. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to minimize the separation. 2. Consider Alternative SIL-IS: If the shift is significant and affects integration, consider using a ¹³C or ¹⁵N labeled internal standard which is less prone to this effect.[4] |
Experimental Protocols
Protocol for Assessing Isotopic Cross-Contribution
This protocol is designed to quantify the level of interference between the analyte (Prucalopride) and its stable isotope-labeled internal standard (SIL-IS).
1. Preparation of Solutions:
- Prepare a stock solution of Prucalopride.
- Prepare a stock solution of the Prucalopride SIL-IS (e.g., Prucalopride-¹³CD₃).
- Prepare a series of calibration standards of Prucalopride in the appropriate biological matrix (e.g., human plasma).
- Prepare a quality control (QC) sample at the Upper Limit of Quantification (ULOQ).
2. Experiment 1: Analyte Contribution to SIL-IS Channel:
- Take an aliquot of the ULOQ sample.
- Spike with a blank solution (instead of the SIL-IS solution).
- Process and extract the sample as per the bioanalytical method.
- Inject the extracted sample into the LC-MS/MS system.
- Monitor both the MRM transition for Prucalopride and the MRM transition for the SIL-IS.
- Calculate the percentage contribution of the analyte to the SIL-IS signal by comparing the peak area in the SIL-IS channel to the peak area of a known concentration of the SIL-IS.
3. Experiment 2: SIL-IS Contribution to Analyte Channel:
- Prepare a sample containing only the SIL-IS at the working concentration in the biological matrix.
- Process and extract the sample.
- Inject the extracted sample into the LC-MS/MS system.
- Monitor both the MRM transition for Prucalopride and the MRM transition for the SIL-IS.
- Calculate the percentage contribution of the SIL-IS to the analyte signal by comparing the peak area in the analyte channel to the peak area of the Lower Limit of Quantification (LLOQ) standard.
Data Presentation
Table 1: Assessment of Isotopic Cross-Contribution
| Experiment | Sample | Analyte Concentration | SIL-IS Concentration | % Contribution to SIL-IS Channel | % Contribution to Analyte Channel |
| 1 | ULOQ Standard | (e.g., 12,000 pg/mL) | None | (Measured Value) | N/A |
| 2 | Blank Matrix | None | (Working Concentration) | N/A | (Measured Value) |
Table 2: Example LC-MS/MS Parameters for Prucalopride Analysis [2][6]
| Parameter | Condition |
| LC Column | Kromasil C18 or Waters ACQUITY UPLC HSS C18 |
| Mobile Phase | Methanol and 5 mM ammonium formate in 0.1% formic acid |
| Flow Rate | 0.2 - 1.0 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Prucalopride) | m/z 368.0 → 196.0 |
| MRM Transition (Prucalopride-¹³CD₃) | m/z 372.0 → 196.0 |
Visualizations
Caption: Workflow for assessing isotopic cross-contribution.
Caption: Troubleshooting logic for isotopic cross-contribution.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tissue distribution study of prucalopride in rats by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Liquid-liquid extraction versus solid-phase extraction for Prucalopride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the extraction of prucalopride from biological matrices using liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: Which extraction method, LLE or SPE, is more suitable for prucalopride analysis?
Both LLE and SPE can be effectively used for prucalopride extraction. The choice depends on the specific requirements of your assay. LLE is a classic technique that is often cost-effective, while SPE can offer higher sample throughput, better reproducibility, and reduced solvent consumption.[1]
Q2: What are the expected recovery rates for prucalopride with LLE and SPE?
Published studies on LLE for prucalopride have reported recovery rates of approximately 89.92%.[2] While direct comparative studies for prucalopride are limited, SPE methods for similar compounds often demonstrate high and consistent recoveries, sometimes exceeding those of LLE.[3]
Q3: Can I use the same extraction method for different biological matrices like plasma, urine, and feces?
Different biological matrices may require optimization of the extraction protocol. For instance, in one study, protein precipitation was found to be efficient for plasma samples, while for urine and feces, LLE and SPE were also investigated to extract a wider range of metabolites.[4]
Quantitative Data Summary
The following table summarizes the quantitative data found in the literature for the extraction of prucalopride.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Recovery | 89.92% | Data not available for a direct comparison with LLE for prucalopride. However, for other compounds, SPE can yield higher recoveries. | [2] |
| Linearity Range | 50–12,000 pg/mL | Not explicitly stated for prucalopride, but a validated method showed linearity from 0.1-100 ng/mL following sample preparation. | [5][6] |
| Lower Limit of Quantitation (LLOQ) | 50 pg/mL | 0.1 ng/mL | [5][6] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Prucalopride in Human Plasma
This protocol is adapted from a validated bioanalytical method.[2]
Materials:
-
Human plasma samples
-
Prucalopride standard and internal standard (e.g., prucalopride-13CD3)
-
Methyl tertiary butyl ether (MTBE)
-
Methanol
-
5 mM Ammonium formate in 0.1% formic acid
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of human plasma into a clean centrifuge tube.
-
Add the internal standard to the plasma sample.
-
Add 2.5 mL of methyl tertiary butyl ether.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., methanol and 5 mM ammonium formate in 0.1% formic acid, 80:20 v/v).
-
Inject an aliquot into the LC-MS/MS system for analysis.
Solid-Phase Extraction (SPE) Protocol for Prucalopride in Biological Fluids
This protocol is a generalized procedure based on the use of Oasis® HLB cartridges, which have been mentioned for prucalopride metabolite profiling.[4]
Materials:
-
Biological fluid sample (e.g., plasma, urine)
-
Prucalopride standard and internal standard
-
Oasis® HLB SPE cartridges
-
Methanol (for conditioning and elution)
-
Deionized water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge (if sample pretreatment is needed)
-
Nitrogen evaporator
Procedure:
-
Pre-treat Sample: Depending on the matrix, dilute the sample (e.g., 1:1 with an acidic solution like 4% H₃PO₄ in water) to improve binding to the sorbent.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Load Sample: Load the pre-treated sample onto the cartridge at a low flow rate.
-
Wash: Pass 1 mL of the wash solution (e.g., 5% methanol in water) through the cartridge to remove interferences.
-
Elute: Elute the prucalopride with 1 mL of elution solvent (e.g., methanol or acetonitrile) into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Experimental Workflows
Caption: Liquid-Liquid Extraction (LLE) Workflow for Prucalopride.
Caption: Solid-Phase Extraction (SPE) Workflow for Prucalopride.
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | - Incomplete extraction into the organic phase.- Prucalopride degradation.- Adsorption to glassware. | - Optimize the pH of the aqueous phase to ensure prucalopride is in its non-ionized form.- Try a different extraction solvent or a mixture of solvents.- Ensure the vortexing time is sufficient for phase transfer.- Use silanized glassware to prevent adsorption. |
| Emulsion Formation | - High concentration of lipids or proteins in the sample.- Vigorous shaking or vortexing. | - Centrifuge at a higher speed or for a longer duration.- Add a small amount of salt (salting out) to the aqueous phase.- Gently rock or invert the sample instead of vigorous vortexing.[7] |
| High Matrix Effects in MS | - Co-extraction of endogenous components (e.g., phospholipids). | - Include a back-extraction step.- Optimize the clean-up procedure by adjusting the solvent polarity.- Use a more selective internal standard that is structurally similar to prucalopride. |
| Poor Reproducibility | - Inconsistent vortexing times or speeds.- Inaccurate pipetting of solvents or sample.- Phase separation variability. | - Use a calibrated vortex mixer and timer.- Calibrate pipettes regularly.- Ensure complete phase separation before transferring the organic layer. |
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | - Inappropriate sorbent selection.- Cartridge drying out before sample loading.- Sample breakthrough during loading.- Incomplete elution. | - Ensure the sorbent (e.g., Oasis HLB) is appropriate for the polarity of prucalopride.- Do not let the sorbent bed go dry after the equilibration step.- Decrease the sample loading flow rate.- Increase the volume of the elution solvent or use a stronger solvent. |
| High Matrix Effects in MS | - Insufficient washing of the cartridge.- Co-elution of interfering compounds. | - Optimize the wash step with a solvent that removes interferences without eluting prucalopride.- Use a more selective sorbent chemistry (e.g., mixed-mode cation exchange). |
| Poor Reproducibility | - Inconsistent flow rates during loading, washing, or elution.- Cartridge-to-cartridge variability.- Incomplete solvent evaporation. | - Use a vacuum manifold with a flow control system.- Use high-quality SPE cartridges from a reputable supplier.- Ensure the sample is completely dry before reconstitution. |
| Clogged Cartridge | - Particulate matter in the sample. | - Centrifuge or filter the sample before loading it onto the SPE cartridge. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 6. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-recovery extraction procedure for quantitative analysis of substance P and opioid peptides in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Selection of mobile phase for optimal chromatographic separation of Prucalopride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal chromatographic separation of Prucalopride. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Encountering issues during chromatographic analysis is common. This guide provides solutions to frequently observed problems in the separation of Prucalopride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH causing ionization of Prucalopride. | Adjust the mobile phase pH. A low pH is often preferred to reduce peak tailing and improve method robustness.[1] For instance, a mobile phase with a pH of 3.7 has been used successfully.[2] |
| Secondary interactions with the stationary phase. | Add a competing amine like triethylamine to the mobile phase to block active sites on the silica backbone. | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Variable Retention Times | Inconsistent mobile phase composition. | Ensure accurate preparation of the mobile phase. Use a degasser to remove dissolved gases. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[3][4] | |
| Inadequate column equilibration. | Equilibrate the column with the mobile phase until a stable baseline is achieved. | |
| Poor Resolution | Inadequate mobile phase strength. | Optimize the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer.[2][4][5] |
| Incorrect stationary phase. | A C18 or C8 column is commonly used for Prucalopride separation.[1][2][4][5] | |
| Gradient elution not optimized. | If using a gradient, adjust the slope and duration to improve separation of Prucalopride from its impurities or degradation products.[3] | |
| High Backpressure | Blockage in the HPLC system (e.g., guard column, frits). | Replace the guard column and frits. Filter all samples and mobile phases before use. |
| Mobile phase viscosity is too high. | Consider using a different organic modifier or adjusting the mobile phase composition. | |
| Particulate matter from the sample. | Ensure proper sample preparation, including filtration through a 0.45 µm or 0.22 µm filter.[4][6] | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use high-purity solvents and salts for mobile phase preparation.[2][3] Flush the system and clean the detector cell. |
| Mobile phase not properly degassed. | Degas the mobile phase using sonication or an inline degasser.[2][6] | |
| Temperature fluctuations. | Maintain a stable laboratory temperature and use a column oven. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for Prucalopride separation?
A good starting point for a reversed-phase HPLC separation of Prucalopride is a mixture of an acidic buffer and an organic modifier. Several methods have been successfully developed using:
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Potassium dihydrogen orthophosphate buffer (pH 3.7) and Methanol (60:40 v/v) [2]
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0.1% Formic Acid in water and Methanol (20:80 v/v) [5]
-
0.02 M Potassium dihydrogen phosphate and Acetonitrile (80:20 v/v) [4]
Q2: How do I choose between Methanol and Acetonitrile as the organic modifier?
Both methanol and acetonitrile can be used for the separation of Prucalopride. The choice depends on the desired selectivity and resolution from potential impurities. Acetonitrile generally has a lower viscosity and allows for lower backpressure. In some cases, a mixture of acetonitrile and methanol can be used in the organic phase.[8] Initial trials with different compositions of both solvents are recommended to determine the optimal choice for your specific separation needs.[3][9]
Q3: What type of column is recommended for Prucalopride analysis?
A C18 or C8 reversed-phase column is most commonly used and has been shown to provide good separation.[1][2][4][5] The specific brand and dimensions of the column can be selected based on the desired efficiency and analysis time. For faster analysis, a UPLC column with smaller particle size (e.g., 1.7 µm) can be employed.[3]
Q4: What detection wavelength should I use for Prucalopride?
Prucalopride has a maximum absorbance at approximately 225 nm and 276-277 nm.[2][4][5] The choice of wavelength will depend on the mobile phase composition and the desired sensitivity. It is recommended to perform a UV scan of Prucalopride in the chosen mobile phase to determine the optimal wavelength for detection.[2][5]
Q5: Is an isocratic or gradient elution better for Prucalopride analysis?
Both isocratic and gradient elution methods have been successfully developed for Prucalopride. An isocratic method is simpler and more robust for routine analysis of the pure compound.[2][4] A gradient elution is more suitable for separating Prucalopride from its metabolites or in complex biological matrices where a wider range of polarities needs to be addressed.[3]
Experimental Protocol: Isocratic RP-HPLC Method for Prucalopride
This protocol provides a starting point for the analysis of Prucalopride in a pharmaceutical formulation.
1. Materials and Reagents:
-
Prucalopride Succinate reference standard
-
HPLC grade water[2]
-
Potassium dihydrogen orthophosphate (analytical grade)[2]
-
Orthophosphoric acid (analytical grade)[2]
-
Triethylamine (optional, for reducing peak tailing)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Data acquisition and processing software
3. Mobile Phase Preparation (Potassium dihydrogen orthophosphate buffer (pH 3.7): Methanol (60:40 v/v))
-
Weigh 2.72 g of Potassium dihydrogen orthophosphate and dissolve it in 1000 mL of HPLC grade water.[2]
-
Add 1 mL of triethylamine (optional).[2]
-
Adjust the pH to 3.7 with orthophosphoric acid.[2]
-
Mix 600 mL of the prepared buffer with 400 mL of HPLC grade Methanol.
-
Degas the mobile phase by sonicating for 15 minutes or using an online degasser.[2][6]
4. Standard Solution Preparation (Example concentration: 10 µg/mL)
-
Accurately weigh 10 mg of Prucalopride Succinate reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Further dilute 1 mL of the stock solution to 10 mL with the mobile phase to get a final concentration of 10 µg/mL.[2]
5. Sample Preparation (from a tablet formulation)
-
Weigh and finely powder a sufficient number of tablets to obtain an average weight.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Prucalopride and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL.
6. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Potassium dihydrogen orthophosphate buffer (pH 3.7): Methanol (60:40 v/v)[2] |
| Flow Rate | 1.0 mL/min[2][6] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient or controlled at 30°C[4] |
| Detection Wavelength | 225 nm[2][6] |
| Run Time | Approximately 5-10 minutes[2][4] |
7. System Suitability: Before sample analysis, inject the standard solution multiple times (e.g., 5 or 6 replicates) and check the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0[2] |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
8. Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of Prucalopride in the sample by comparing the peak area of the sample to the peak area of the standard.
Mobile Phase Selection Workflow
The following diagram illustrates a logical workflow for selecting an optimal mobile phase for Prucalopride separation.
Caption: Workflow for mobile phase selection and optimization for Prucalopride analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. jipbs.com [jipbs.com]
- 3. An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. jchr.org [jchr.org]
- 6. New Analytical RP-HPLC Method Development and Validation for the Estimation of Prucalopride in Bulk and Pharmaceutical Dosage Form | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 7. eprajournals.com [eprajournals.com]
- 8. Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
Stability testing of Prucalopride-13C,d3 in various biological matrices
Technical Support Center: Stability of Prucalopride-13C,d3
Welcome to the technical support center for the stability testing of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound important in bioanalysis?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) used for the accurate quantification of Prucalopride in biological matrices. The fundamental assumption in bioanalytical methods using a SIL-IS is that the analyte and the IS behave identically during sample preparation, chromatography, and ionization. If this compound is unstable and degrades during any of these steps, the analyte-to-IS peak area ratio will be altered, leading to inaccurate and unreliable quantification of Prucalopride. Therefore, establishing the stability of this compound under various experimental conditions is a critical component of bioanalytical method validation as per regulatory guidelines.[1][2][3]
Q2: What are the typical stability tests that should be performed for this compound in biological matrices?
A2: According to regulatory guidelines from agencies like the FDA, the following stability tests are essential for both the analyte and the internal standard in biological matrices:
-
Freeze-Thaw Stability: Evaluates the stability after repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that mimics the sample handling and preparation time.
-
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.
-
Stock Solution Stability: Confirms the stability of the stock solutions used to prepare calibration standards and quality control (QC) samples.
-
Post-Preparative Stability: Evaluates the stability of the processed samples (e.g., in the autosampler) before analysis.
Q3: How is the stability of this compound expected to compare to that of unlabeled Prucalopride?
A3: The stability of this compound is expected to be identical to that of unlabeled Prucalopride. The incorporation of stable isotopes (13C and deuterium) does not alter the chemical reactivity of the molecule under typical physiological and experimental conditions. Therefore, data from forced degradation and stability studies of Prucalopride can be used to infer the stability of its isotopically labeled counterpart.
Q4: Under what conditions is Prucalopride (and by extension, this compound) known to be unstable?
A4: Forced degradation studies have shown that Prucalopride is susceptible to degradation under acidic and oxidative conditions.[][5] It is relatively stable under neutral, basic, thermal, and photolytic stress conditions.[][5] Therefore, care should be taken to avoid prolonged exposure to strong acids and oxidizing agents during sample collection, processing, and storage.
Q5: What are the known degradation products of Prucalopride?
A5: Studies have identified two major degradation products under acid hydrolysis and two under oxidative stress conditions.[5] The exact structures of these degradation products have been characterized using techniques like LC-QTOF-MS/MS.[5] When developing a stability-indicating method, it is crucial to ensure that the analytical method can resolve Prucalopride and this compound from these potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in this compound peak area across a batch. | 1. Inconsistent addition of the internal standard to samples. 2. Degradation of this compound in some samples due to variations in handling or storage. 3. Instability in the mass spectrometer. | 1. Ensure precise and consistent pipetting of the internal standard solution. Use a calibrated pipette. 2. Review sample handling procedures to ensure uniformity. Investigate short-term stability at room temperature. 3. Check the stability of the mass spectrometer's response by injecting a standard solution multiple times. |
| Decreasing this compound response over the course of an analytical run. | 1. Post-preparative instability of this compound in the autosampler. 2. Adsorption of the internal standard to vials or tubing. 3. Source contamination in the mass spectrometer. | 1. Perform post-preparative stability experiments to determine the maximum allowable time in the autosampler. Consider cooling the autosampler. 2. Use silanized or low-adsorption vials. Flush the LC system thoroughly. 3. Clean the ion source of the mass spectrometer. |
| Presence of unexpected peaks near the this compound peak. | 1. Degradation of this compound. 2. Contamination of the biological matrix or reagents. 3. Isotopic impurity in the this compound standard. | 1. Review the results of forced degradation studies to identify potential degradation products. Ensure the chromatographic method has sufficient resolution. 2. Analyze blank matrix and reagent blanks to identify sources of contamination. 3. Check the certificate of analysis for the internal standard to confirm its isotopic purity. |
| Failure to meet stability criteria (e.g., >15% deviation from nominal concentration). | 1. Inappropriate storage conditions (temperature, light exposure). 2. Instability in the specific biological matrix being tested. 3. Issues with the analytical method's precision and accuracy. | 1. Verify that storage temperatures are maintained and that samples are protected from light if necessary. 2. Conduct stability tests in the specific matrix (e.g., plasma from a specific patient population, different tissue homogenates). 3. Re-validate the analytical method to ensure it meets the required performance characteristics. |
Quantitative Stability Data
The following tables summarize the stability of Prucalopride in various biological matrices and under different stress conditions. As this compound is chemically identical to Prucalopride, these data serve as a strong indicator of its stability.
Table 1: Stability of Prucalopride in Human Blood and Plasma
| Matrix | Storage Condition | Duration | Stability |
| Human Blood | 4°C | Up to 72 hours | Stable[6] |
| Human Blood | Room Temperature | Up to 24 hours | Stable[6] |
| Human Blood | 37°C | Up to 2 hours | Stable[6] |
| Human Plasma | Room Temperature | Up to 72 hours | Stable[6] |
| Human Plasma | -20°C | Up to 825 days | Stable[6] |
| Human Plasma | 2 Freeze-Thaw Cycles | N/A | Stable[6] |
Table 2: Summary of Forced Degradation Studies of Prucalopride
| Stress Condition | Details | Result |
| Acid Hydrolysis | 5 N HCl at 75°C for 27.3 hours | Significant degradation observed[] |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C for 24 hours | Stable[] |
| Neutral Hydrolysis | Water at 70°C for 24 hours | Stable[] |
| Oxidative Stress | 10% H2O2 at room temperature for 24 hours | Significant degradation observed[] |
| Thermal Degradation | Solid drug at 105°C for 48 hours | Stable[] |
| Photolytic Degradation | 200 W h/m² UV light and 1.2 x 10⁶ lux-hours fluorescent light | Stable[] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Spike a fresh batch of the biological matrix with this compound at low and high quality control (QC) concentrations.
-
Divide the spiked matrix into at least three aliquots for each concentration level.
-
Freeze the aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for the desired number of cycles (typically three).
-
After the final thaw, process and analyze the samples along with a freshly prepared set of calibration standards and QCs.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Protocol 2: Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix over an extended storage period.
Methodology:
-
Prepare a set of low and high QC samples in the biological matrix.
-
Store these samples at the intended long-term storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples.
-
Analyze the stored QC samples against a freshly prepared calibration curve.
-
The mean concentration of the stored QCs should be within ±15% of the nominal concentration.
Visualizations
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of renal impairment on the pharmacokinetics of prucalopride: a single- dose open-label Phase I study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pediatric Bioanalysis of Prucalopride
Welcome to the technical support center for the pediatric bioanalysis of Prucalopride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with quantifying Prucalopride in pediatric populations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the bioanalysis of Prucalopride in pediatric samples.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why am I seeing low recovery of Prucalopride from my pediatric plasma samples? | Inadequate Sample Lysis: Pediatric plasma can have different protein concentrations compared to adult plasma, potentially leading to inefficient release of the drug. Suboptimal Extraction pH: The pH of the extraction solvent may not be optimal for Prucalopride's chemical properties. Insufficient Solvent Volume: Using a solvent volume designed for larger adult samples may be inadequate for smaller pediatric samples. | Optimize Lysis: Experiment with different lysis buffers or sonication to ensure complete disruption of plasma proteins. pH Adjustment: Test a range of pH values for your extraction solvent to find the optimal condition for Prucalopride. A pH around 9-10 is generally effective for basic compounds like Prucalopride. Adjust Solvent-to-Sample Ratio: Maintain an appropriate solvent-to-sample volume ratio, even with smaller sample volumes, to ensure efficient extraction. |
| My LC-MS/MS assay is showing significant matrix effects. What can I do? | Endogenous Interferences: Pediatric plasma can contain unique endogenous compounds that co-elute with Prucalopride and interfere with ionization.[1][2][3] Phospholipid Contamination: Phospholipids from plasma membranes are a common source of matrix effects in electrospray ionization.[4] Formulation Excipients: If analyzing samples from subjects receiving a liquid formulation, excipients may interfere with the analysis. | Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or a two-step liquid-liquid extraction (LLE).[5] Chromatographic Separation: Optimize your HPLC/UHPLC method to better separate Prucalopride from interfering matrix components. Consider a longer gradient or a different column chemistry. Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in a matched matrix (e.g., pooled pediatric plasma) to compensate for matrix effects.[3] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, providing more accurate quantification. |
| I'm having trouble with assay sensitivity and can't reach the required Lower Limit of Quantification (LLOQ). | Insufficient Sample Volume: Limited sample volume in pediatric studies is a major challenge. Suboptimal MS/MS Parameters: The mass spectrometry parameters may not be fully optimized for Prucalopride. Inefficient Ionization: The choice of ionization source and its settings can significantly impact sensitivity. | Microsampling Techniques: Utilize microsampling methods like dried blood spots (DBS) or volumetric absorptive microsampling (VAMS) to work with small blood volumes.[6][7][8][9][10] Optimize MS/MS Transitions: Perform a thorough optimization of the precursor and product ion transitions for Prucalopride to maximize signal intensity.[11] Enhance Ionization: Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) to improve the ionization efficiency of Prucalopride in the ESI source. |
| My results are showing high variability between replicate measurements. | Inconsistent Sample Collection/Handling: Variability in blood collection, processing, or storage can affect analyte stability. Pipetting Errors: Inaccurate pipetting, especially with small volumes, can introduce significant errors. Carryover: Residual Prucalopride from a high concentration sample may be carried over to the next injection, affecting the accuracy of the subsequent sample. | Standardize Procedures: Ensure all personnel follow a standardized and validated protocol for sample collection, processing, and storage. Calibrate Pipettes: Regularly calibrate and verify the accuracy of all pipettes used in the assay. Optimize Wash Method: Implement a robust needle and injection port washing procedure in your LC system to minimize carryover. Injecting a blank sample after a high concentration sample can help assess carryover.[12] |
| Prucalopride appears to be unstable in my stored pediatric samples. | Enzymatic Degradation: Plasma esterases or other enzymes may degrade Prucalopride. Freeze-Thaw Instability: Repeated freezing and thawing cycles can lead to degradation. Long-Term Storage Issues: The storage temperature may not be adequate for maintaining the stability of Prucalopride over time. | Use Enzyme Inhibitors: Add appropriate enzyme inhibitors to the collection tubes if enzymatic degradation is suspected. Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample. Validate Storage Conditions: Conduct thorough stability studies at different temperatures (e.g., -20°C and -80°C) to determine the optimal long-term storage conditions for Prucalopride in pediatric plasma. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the bioanalysis of Prucalopride in pediatric subjects?
The primary challenges stem from the limited blood volume that can be collected from children, which necessitates highly sensitive analytical methods and the use of microsampling techniques.[6][8][13] Additionally, the unique biochemical makeup of pediatric plasma can lead to different matrix effects compared to adult plasma, requiring careful method validation.[1][3]
Q2: What is the recommended analytical technique for Prucalopride quantification in pediatric plasma?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of Prucalopride due to its high sensitivity, selectivity, and ability to handle complex biological matrices.[11][14][15]
Q3: Can I use an existing LC-MS/MS method developed for adult plasma for my pediatric study?
While an existing method for adult plasma is a good starting point, it must be re-validated for use with pediatric samples. This includes assessing selectivity, matrix effects, and the lower limit of quantification (LLOQ) in a pediatric matrix. Modifications to the sample preparation and chromatographic conditions may be necessary.
Q4: What are the key validation parameters to consider for a pediatric bioanalytical method for Prucalopride?
According to regulatory guidelines from agencies like the FDA and EMA, key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous components or other medications.
-
Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of the measurements.
-
Calibration Curve: Demonstrating a linear relationship between concentration and response.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[16]
-
Stability: Evaluating the stability of Prucalopride in the biological matrix under various conditions (freeze-thaw, short-term, long-term).[12]
-
Matrix Effect: Investigating the influence of the biological matrix on the ionization of the analyte.[2]
Q5: What are the known metabolites of Prucalopride that I should be aware of?
Metabolism of Prucalopride is not the primary route of elimination, and the majority of the drug is excreted unchanged. However, several minor metabolites have been identified in adults, formed through N-dealkylation, hydroxylation, and N-oxidation.[17][18] For pediatric studies, it is important to consider the potential for different metabolic profiles due to age-related differences in drug-metabolizing enzymes.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Prucalopride observed in pediatric populations from clinical studies.
Table 1: Pharmacokinetic Parameters of Prucalopride in Pediatric Patients
| Parameter | 4-12 years (0.03 mg/kg single dose) | 6 months - 18 years (0.04 mg/kg once daily) |
| Cmax (ng/mL) | 3.8 (± 0.6) | Similar to adults receiving 2 mg once daily |
| Tmax (hours) | 1.8 (± 0.9) | 2-3 |
| AUC∞ (ng·h/mL) | 65.3 (± 10.6) | ~10% lower than adults receiving 2 mg once daily |
| t1/2 (hours) | 19.0 (± 3.1) | Not explicitly stated |
| Reference | [17] | [19] |
Table 2: LC-MS/MS Method Parameters for Prucalopride Analysis in Plasma
| Parameter | Method for Human Plasma | Method for Rat Plasma |
| Chromatography | Kromasil C18 column | Waters ACQUITY UPLC HSS C18 column |
| Mobile Phase | Methanol and 5 mM ammonium formate in 0.1% formic acid (80:20, v/v) | Acetonitrile-water (containing 0.1% formic acid) gradient |
| Flow Rate | 1.0 mL/min | 0.2 mL/min |
| Ionization Mode | Positive Ion Mode | Positive Electrospray Ionization (ESI) |
| MS/MS Transition | m/z 368.0 → 196.0 | m/z 367.99 → 195.89 |
| Internal Standard | Prucalopride-13CD3 | Carbamazepine |
| LLOQ | 50 pg/mL | 0.1 ng/mL |
| Linear Range | 50–12,000 pg/mL | 0.1-100 ng/mL |
| Reference | [14] | [11] |
Experimental Protocols
Detailed Methodology for Prucalopride Bioanalysis in Pediatric Plasma using LC-MS/MS with Microsampling
This protocol is a recommended starting point and should be fully validated in your laboratory.
1. Sample Collection and Handling:
-
Collect 10-20 µL of whole blood via a finger or heel prick using a volumetric absorptive microsampling (VAMS) device.
-
Allow the VAMS tips to dry completely at ambient temperature for at least 2 hours.
-
Store the dried VAMS samples in a sealed bag with desiccant at room temperature until analysis. For plasma, collect blood in K2-EDTA tubes, centrifuge to separate plasma, and store at -80°C.
2. Sample Preparation (from VAMS):
-
Place the VAMS tip containing the dried blood sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of extraction solution (Methanol containing 0.1% formic acid and the internal standard, e.g., Prucalopride-d4 at 10 ng/mL).
-
Vortex for 15 minutes to extract Prucalopride.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A UHPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column with a particle size of ≤ 1.8 µm (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: Linear gradient from 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MS/MS Transitions:
-
Prucalopride: m/z 368.2 → 196.1
-
Prucalopride-d4 (IS): m/z 372.2 → 200.1
-
-
Source Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations.
4. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of Prucalopride into blank pediatric whole blood (for VAMS) or plasma.
-
The calibration range should encompass the expected concentrations in the study samples. A typical range could be 0.1 to 100 ng/mL.
-
QC samples should be prepared at a minimum of three concentration levels (low, medium, and high).
Visualizations
Caption: Experimental workflow for pediatric bioanalysis of Prucalopride.
Caption: A logical approach to troubleshooting common bioanalytical issues.
References
- 1. FDA drafts guidance on pediatric clinical pharmacology studies | RAPS [raps.org]
- 2. eijppr.com [eijppr.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. iatdmct.org [iatdmct.org]
- 8. Microsampling to support pharmacokinetic clinical studies in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsampling in pediatric studies: pharmacokinetic sampling for baricitinib (Olumiant™) in global pediatric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neoteryx.com [neoteryx.com]
- 11. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchr.org [jchr.org]
- 13. Challenges in conducting clinical trials in children: approaches for improving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 15. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 16. Bioanalytical Validated Spectrofluorimetric Method for the Determination of Prucalopride succinate in Human Urine Samples and Its Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Validation of a bioanalytical method for Prucalopride according to FDA guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of Prucalopride in biological matrices, in accordance with FDA guidelines. The following sections present a comprehensive overview of experimental protocols, quantitative performance data, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Comparison of Key Bioanalytical Methods for Prucalopride
Three primary methods for the bioanalysis of Prucalopride are compared below: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Spectrofluorimetry.
Quantitative Performance Data
The performance of each method was validated according to key bioanalytical parameters as stipulated by the FDA. A summary of these quantitative data is presented in the tables below.
Table 1: Linearity
| Parameter | HPLC-UV | LC-MS/MS | Spectrofluorimetry |
| Linearity Range | 0.05 - 0.5 µg/mL[1] | 50 - 12,000 pg/mL[2] | 0.75 - 5.5 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.99 | > 0.996[4] | Not explicitly stated, but linear relationship reported[3] |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS | Spectrofluorimetry |
| Intra-day Precision (%RSD) | Within acceptable limits (not specified)[1] | ≤ 7.8%[4] | Not specified |
| Inter-day Precision (%RSD) | Within acceptable limits (not specified)[1] | ≤ 7.8%[4] | Not specified |
| Accuracy (% Recovery) | Within acceptable limits (not specified)[1] | -3.0% to 8.5% (as % deviation)[4] | Within ± 15% of nominal concentration for QC samples[3] |
Table 3: Selectivity, Recovery, and Stability
| Parameter | HPLC-UV | LC-MS/MS | Spectrofluorimetry |
| Selectivity | No interference from endogenous plasma components[1] | No significant matrix effect observed | No interference from components in urine matrix[3] |
| Mean Recovery (%) | Not specified | 89.92%[2] | Not applicable (direct measurement) |
| Stability | Stable under various storage conditions (details not specified) | Stable through freeze-thaw cycles and long-term storage | Stable under short-term, freeze-thaw, and long-term storage conditions[3] |
Experimental Protocols
Detailed methodologies for each of the compared bioanalytical techniques are provided below.
HPLC-UV Method
This method is suitable for the quantification of Prucalopride in human plasma.
-
Sample Preparation: Protein precipitation is employed for sample cleanup. To 0.1 mL of plasma, 0.8 mL of methanol is added. The mixture is vortexed for 3 minutes and then centrifuged at 5000 rpm for 10 minutes. The resulting supernatant is injected into the HPLC system.[1]
-
Chromatographic Conditions:
LC-MS/MS Method
This highly sensitive method is designed for the detection of Prucalopride in human plasma.
-
Sample Preparation: Liquid-liquid extraction is used to isolate the analyte. Prucalopride is extracted from plasma using methyl tertiary butyl ether.[2]
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: LC-MS/MS system.
-
Column: Kromasil C18.[2]
-
Mobile Phase: A mixture of methanol and 5 mM ammonium formate in 0.1% formic acid (80:20, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) with transitions of m/z 368.0 to 196.0 for Prucalopride.[2]
-
Spectrofluorimetric Method
This method is designed for the determination of Prucalopride in human urine samples and relies on the drug's native fluorescence.
-
Sample Preparation: This method requires minimal sample preparation. 30 µL of urine is used directly without any preliminary extraction steps.[3]
-
Instrumental Conditions:
Visual Representations
The following diagrams illustrate the experimental workflow and a logical comparison of the discussed bioanalytical methods.
References
- 1. jchr.org [jchr.org]
- 2. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 3. Bioanalytical Validated Spectrofluorimetric Method for the Determination of Prucalopride succinate in Human Urine Samples and Its Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Prucalopride Quantification: A Comparative Analysis of Accuracy and Precision Using Prucalopride-13C,d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist used in the treatment of chronic constipation.[1] The focus is on the accuracy and precision of a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Prucalopride-13C,d3. This method is compared with other reported analytical techniques, including high-performance liquid chromatography with ultraviolet detection (HPLC-UV), ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with a different internal standard, and spectrofluorimetry.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.
Quantitative Data Comparison
The following tables summarize the validation parameters for different Prucalopride quantification methods, providing a clear comparison of their performance.
Table 1: Comparison of Linearity and Sensitivity of Various Prucalopride Quantification Methods
| Method | Internal Standard | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) |
| LC-MS/MS [2] | This compound | Human Plasma | 50–12,000 pg/mL | 50 pg/mL |
| UHPLC-MS/MS [3] | Carbamazepine | Rat Plasma | 0.1–100 ng/mL | 0.1 ng/mL |
| HPLC-UV [4][5] | Not specified | Human Plasma | 0.05–0.5 µg/mL | 0.05 µg/mL |
| Spectrofluorimetry [6] | Not applicable | Human Urine | 0.75–5.5 µg/mL | 0.75 µg/mL |
Table 2: Comparison of Accuracy and Precision of Various Prucalopride Quantification Methods
| Method | Internal Standard | Accuracy (% Bias or % Recovery) | Precision (% RSD) |
| LC-MS/MS [2] | This compound | Recovery: 89.92% (Analyte), 90.42% (IS) | Not explicitly stated in the abstract |
| UHPLC-MS/MS [3] | Carbamazepine | -3.0% to 8.5% | ≤7.8% (Intra- and Inter-day) |
| HPLC-UV [4][5] | Not specified | Within acceptable limits | Within acceptable limits |
| Spectrofluorimetry [6] | Not applicable | Not explicitly stated in the abstract | Not explicitly stated in the abstract |
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard[2]
-
Sample Preparation: Liquid-liquid extraction of human plasma using methyl tertiary butyl ether.
-
Chromatographic Separation:
-
Column: Kromasil C18
-
Mobile Phase: Methanol and 5 mM ammonium formate in 0.1% formic acid (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Run Time: 2.20 min
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Prucalopride: m/z 368.0 → 196.0
-
This compound (Internal Standard): m/z 372.0 → 196.0
-
-
Method 2: UHPLC-MS/MS with Carbamazepine Internal Standard[3]
-
Sample Preparation: Not detailed in the abstract.
-
Chromatographic Separation:
-
Column: Waters ACQUITY UPLC® HSS C18 (2.1mm × 50mm, 1.8µm)
-
Mobile Phase: Gradient of acetonitrile and water (containing 0.1% formic acid)
-
Flow Rate: 0.2 mL/min
-
-
Mass Spectrometry:
-
Instrument: Waters Xevo TQD triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Prucalopride: m/z 367.99 → 195.89
-
Carbamazepine (Internal Standard): m/z 236.97 → 194.04
-
-
Method 3: HPLC-UV[4][5]
-
Sample Preparation: Protein precipitation with methanol.
-
Chromatographic Separation:
-
Column: BDS Hypersil C8 (250 × 4.6 mm, 5 µ)
-
Mobile Phase: Methanol and 0.1% Formic Acid (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
-
Detection:
-
UV Detector Wavelength: 276 nm
-
Method 4: Spectrofluorimetry[6]
-
Sample Preparation: Direct analysis of urine samples (30µL) without preliminary steps.
-
Instrumental Analysis:
-
Solvent: Deionized water
-
Excitation Wavelength: 310 nm
-
Emission Wavelength: 362 nm
-
Visualizations
Prucalopride Signaling Pathway
Prucalopride acts as a selective agonist for the 5-HT4 receptor, which is a G-protein coupled receptor. Its stimulation leads to an increase in cyclic adenosine monophosphate (cAMP) production, ultimately enhancing the release of acetylcholine, a key excitatory neurotransmitter in the gastrointestinal tract. This cascade of events is believed to be the primary mechanism behind the prokinetic effects of Prucalopride.
Caption: Prucalopride's mechanism of action.
Experimental Workflow for Prucalopride Quantification using LC-MS/MS
The following diagram illustrates the typical workflow for quantifying Prucalopride in biological samples using liquid chromatography-tandem mass spectrometry.
Caption: Prucalopride LC-MS/MS workflow.
References
- 1. An update on prucalopride in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 3. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. jchr.org [jchr.org]
- 6. Bioanalytical Validated Spectrofluorimetric Method for the Determination of Prucalopride succinate in Human Urine Samples and Its Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalysis of Prucalopride and its Alternatives for Chronic Constipation
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into LC-MS/MS Assay Performance
In the landscape of treatments for chronic idiopathic constipation (CIC), several key therapeutics have emerged, each with a unique pharmacokinetic profile that dictates the demands on bioanalytical methods for their quantification in biological matrices. This guide provides a comparative overview of the linearity and range of detection for Prucalopride and its alternatives—Linaclotide, Lubiprostone, and Plecanatide—in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assays. Understanding these parameters is crucial for researchers and drug development professionals in designing and validating robust bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Performance Comparison of LC-MS/MS Assays
The following tables summarize the key performance characteristics of published LC-MS/MS methods for Prucalopride and its alternatives. It is important to note that direct comparison can be complex due to the different analytes measured (parent drug vs. metabolite) and the inherent differences in their systemic exposure.
Table 1: LC-MS/MS Assay Parameters for Prucalopride
| Linearity Range | Lower Limit of Quantification (LLOQ) | Matrix |
| 50 - 12,000 pg/mL | 50 pg/mL | Human Plasma[1][2] |
| 0.1 - 100 ng/mL | 0.1 ng/mL | Rat Plasma[3] |
| 0.25 - 16 ng/mL | 0.25 ng/mL | Human Plasma[4] |
| 0.1 - 100 ng/mL | 0.10 ng/mL | Human Plasma[5] |
Table 2: LC-MS/MS Assay Parameters for Alternatives to Prucalopride
| Drug (Analyte) | Linearity Range | Lower Limit of Quantification (LLOQ) | Matrix |
| Linaclotide | 10 - 4,000 pg/mL | 10 pg/mL | Human Plasma[6] |
| Lubiprostone (15-hydroxylubiprostone) | 0.2 - 20 ng/mL | 0.2 ng/mL | Human Plasma[7] |
| Plecanatide | Not Applicable | 1.0 ng/mL (Parent) | Human Plasma |
| Plecanatide (SP-338 Metabolite) | Not Applicable | 0.775 ng/mL (Metabolite) | Human Plasma |
Note on Plecanatide: Following oral administration, plasma concentrations of Plecanatide and its active metabolite are typically below the limit of quantification, rendering a standard linearity range inapplicable for bioanalytical methods assessing systemic exposure.
In-Depth Look at Each Therapeutic
Prucalopride: As a selective serotonin 5-HT4 receptor agonist, Prucalopride is systemically absorbed. Consequently, a variety of sensitive LC-MS/MS methods have been developed and validated for its quantification in plasma. The reported linearity ranges are extensive, spanning from the low picogram to the high nanogram per milliliter level, accommodating a wide spectrum of concentrations for pharmacokinetic profiling.
Linaclotide: This guanylate cyclase-C agonist is a peptide that is minimally absorbed. Despite its low systemic bioavailability, a highly sensitive UPLC-MS/MS method has been established to quantify the parent drug in human plasma, with a linear range of 10 to 4,000 pg/mL.[6] The primary active metabolite, MM-419447, is formed by the loss of a terminal tyrosine residue.
Lubiprostone: Due to its very low systemic exposure, bioanalytical methods for Lubiprostone focus on its principal and active metabolite, 15-hydroxylubiprostone. A highly sensitive and selective LC-MS/MS method has been validated for the quantification of this metabolite in human plasma, with a reported linear range of 0.2 to 20 ng/mL.[7] This approach provides a reliable means of assessing the pharmacokinetic profile of Lubiprostone after oral administration.
Plecanatide: Similar to Linaclotide, Plecanatide is a guanylate cyclase-C agonist with negligible systemic absorption. Following oral doses, both the parent drug and its active metabolite, SP-338, are generally undetectable in plasma. Validated LC-MS/MS methods exist with LLOQs of 1.0 ng/mL for Plecanatide and 0.775 ng/mL for its metabolite, but plasma concentrations in clinical studies have consistently remained below these levels. This highlights a significant difference in the bioanalytical strategy for Plecanatide compared to systemically absorbed drugs like Prucalopride.
Experimental Protocols
The following are representative experimental protocols for the LC-MS/MS analysis of Prucalopride and Linaclotide, based on published literature.
Prucalopride Bioanalytical Method
-
Sample Preparation: Liquid-liquid extraction is a common technique. To a plasma sample, an internal standard (e.g., a stable isotope-labeled version of Prucalopride) is added, followed by a vortexing step. An organic solvent, such as methyl tert-butyl ether, is then added for extraction. After centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[1]
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a gradient mixture of an aqueous solution (e.g., ammonium formate buffer with formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Prucalopride and its internal standard, ensuring high selectivity and sensitivity.
Linaclotide Bioanalytical Method
-
Sample Preparation: Solid-phase extraction (SPE) is employed to isolate Linaclotide from the plasma matrix. A mixed-mode SPE sorbent is often used to enhance selectivity. The plasma sample is loaded onto the SPE plate, followed by washing steps to remove interfering substances. The analyte is then eluted, and the eluate is diluted before injection.[6]
-
Chromatography: Ultra-high-performance liquid chromatography (UPLC) with a suitable reversed-phase column is used for separation. A gradient elution with mobile phases containing formic acid in water and acetonitrile is typically employed.
-
Mass Spectrometry: A tandem quadrupole mass spectrometer with an ESI source operating in positive mode is used for detection. Due to the peptide nature of Linaclotide, multiply charged precursor ions may be observed, and a specific MRM transition is selected for quantification.[6]
Workflow and Logical Relationships
The following diagrams illustrate the general workflow of a bioanalytical LC-MS/MS assay and the logical relationship in selecting the appropriate analytical approach based on the drug's pharmacokinetic properties.
Caption: General workflow of a bioanalytical LC-MS/MS assay.
Caption: Decision logic for selecting the target analyte in bioanalysis.
References
- 1. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 2. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 3. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC-UV and LC-MS/MS Methods for the Analysis of Prucalopride
In the quantitative analysis of the selective serotonin 5-HT4 receptor agonist, Prucalopride, researchers and quality control analysts predominantly rely on High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) detection or tandem Mass Spectrometry (MS/MS). The choice between these two powerful analytical techniques hinges on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. This guide provides a detailed comparison of HPLC-UV and LC-MS/MS methods for Prucalopride analysis, supported by experimental data from published literature.
Principle of Separation and Detection
Both methods utilize HPLC to separate Prucalopride from other components in the sample. The separation is typically achieved using a reversed-phase column where Prucalopride, a moderately polar compound, is retained and then eluted by a mobile phase of a specific polarity.
-
HPLC-UV operates on the principle of light absorption. Prucalopride has a chromophore that absorbs UV light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of Prucalopride in the sample, allowing for quantification.
-
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After elution from the HPLC column, Prucalopride molecules are ionized, and the mass spectrometer separates these ions based on their mass-to-charge ratio (m/z). Specific precursor ions of Prucalopride are selected and fragmented to produce product ions. The monitoring of these specific transitions provides a highly selective and sensitive method for quantification.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducible results. The following tables summarize typical experimental conditions reported in the literature.
Table 1: HPLC-UV Method Parameters for Prucalopride Analysis
| Parameter | Published Method 1[1][2] | Published Method 2[3] | Published Method 3[4] |
| Column | BDS Hypersil C8 (250 × 4.6 mm, 5 µm) | Not Specified | KROMASIL 150 C18 |
| Mobile Phase | Methanol: 0.1% Formic Acid (80:20 v/v) | 0.1% Orthophosphoric acid: Methanol (30:70 v/v) | Potassium dihydrogen orthophosphate: Methanol (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 276 nm | 225 nm | 225 nm |
| Injection Volume | Not Specified | Not Specified | 20 µL |
| Run Time | Not Specified | 15 min | 3.24 min |
Table 2: LC-MS/MS Method Parameters for Prucalopride Analysis
| Parameter | Published Method 1[5] | Published Method 2[6] | Published Method 3[7][8] |
| Column | Kromasil C18 | Not Specified | Waters ACQUITY UPLC HSS C18 (2.1mm×50mm, 1.8μm) |
| Mobile Phase | Methanol and 5 mM ammonium formate in 0.1% formic acid (80:20, v/v) | 10 mM ammonium acetate with 1% formic acid in acetonitrile | Acetonitrile-water (containing 0.1% formic acid) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.2 mL/min |
| Ionization Mode | Positive Ion Mode | Positive Ion Mode | Positive Electrospray |
| MRM Transition | m/z 368.0 → 196.0 | m/z 368.1 → 196.0 | m/z 367.99 → 195.89 |
| Internal Standard | Prucalopride-13CD3 | Propranolol | Carbamazepine |
| Run Time | 2.20 min | Not Specified | Not Specified |
Performance Comparison
The performance of an analytical method is evaluated based on several key parameters, including linearity, sensitivity (LOD and LOQ), accuracy, and precision.
Table 3: Comparison of Quantitative Performance Data
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.05 - 0.5 µg/mL[1][2], 50 - 150 µg/mL[4] | 50 - 12,000 pg/mL[5], 0.1 - 100 ng/mL[7][8] |
| Limit of Quantification (LOQ) | 0.05 µg/mL (50 ng/mL)[1][2] | 0.1 ng/mL (100 pg/mL)[7][8] |
| Accuracy (% Recovery) | 100.05% - 100.90%[4] | -3.0% to 8.5% (as % bias)[7][8] |
| Precision (% RSD) | 0.3068%[4] | ≤ 7.8%[7][8] |
From the data, it is evident that LC-MS/MS offers significantly higher sensitivity, with a much lower limit of quantification (in the pg/mL range) compared to HPLC-UV (in the ng/mL to µg/mL range). This makes LC-MS/MS the method of choice for applications requiring trace-level quantification, such as pharmacokinetic studies in biological matrices.[5][7][8] While both methods demonstrate good linearity, accuracy, and precision within their respective validated ranges, the superior selectivity of LC-MS/MS, achieved through monitoring specific mass transitions, minimizes the risk of interference from matrix components, a common challenge in complex samples like plasma.
Workflow and Logical Relationships
The general workflow for both analytical techniques involves similar initial steps, with divergence in the detection and data analysis stages.
Caption: Workflow for Prucalopride analysis using HPLC-UV and LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS/MS are robust and reliable methods for the quantification of Prucalopride. The choice between them should be guided by the specific analytical needs.
-
HPLC-UV is a cost-effective, straightforward, and widely available technique suitable for routine quality control of pharmaceutical formulations where Prucalopride concentrations are relatively high.[3][4] It provides adequate sensitivity and precision for these applications.
-
LC-MS/MS is the superior technique for bioanalytical applications, such as pharmacokinetic and bioequivalence studies, where the concentration of Prucalopride in biological matrices like plasma is very low.[5][6][7] Its high sensitivity, selectivity, and speed make it the gold standard for trace-level quantification in complex samples.
Researchers and drug development professionals should select the analytical method that best aligns with their specific requirements for sensitivity, selectivity, and the nature of the sample matrix to ensure accurate and reliable quantification of Prucalopride.
References
- 1. jchr.org [jchr.org]
- 2. jchr.org [jchr.org]
- 3. New Analytical RP-HPLC Method Development and Validation for the Estimation of Prucalopride in Bulk and Pharmaceutical Dosage Form | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 4. jipbs.com [jipbs.com]
- 5. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 6. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 7. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Cross-Validation of Bioanalytical Methods for Prucalopride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Prucalopride in biological matrices. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods, and to provide a framework for inter-laboratory cross-validation to ensure data consistency and reliability across different sites.
Introduction to Prucalopride and Bioanalytical Method Validation
Prucalopride is a high-affinity serotonin (5-HT4) receptor agonist that is used for the treatment of chronic constipation.[1][2] Accurate and precise measurement of Prucalopride concentrations in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3] The validation of bioanalytical methods is a regulatory requirement to ensure the reliability of these concentration measurements. When these methods are transferred between laboratories, a cross-validation is essential to demonstrate that the method performs equivalently in both locations.
**Prucalopride's Mechanism of Action
Prucalopride selectively stimulates 5-HT4 receptors in the gastrointestinal tract.[2][4] This activation enhances the release of acetylcholine, a neurotransmitter that promotes coordinated muscle contractions (peristalsis) in the colon.[5] This prokinetic effect accelerates intestinal transit and facilitates bowel movements.[4][5] Unlike older 5-HT4 agonists, Prucalopride's high selectivity minimizes off-target effects, contributing to a better cardiovascular safety profile.[1]
References
Evaluating Internal Standards for Prucalopride Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effectiveness of different internal standards used in the quantitative analysis of Prucalopride, a selective high-affinity 5-HT4 receptor agonist. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This document summarizes experimental data and detailed protocols for three commonly used internal standards: the stable isotope-labeled Prucalopride-13CD3 , and the structurally analogous compounds Carbamazepine and Propranolol .
Comparative Analysis of Internal Standard Performance
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. The following tables summarize the performance characteristics of Prucalopride-13CD3, Carbamazepine, and Propranolol based on published literature.
Table 1: Comparison of Key Validation Parameters for Prucalopride Internal Standards
| Parameter | Prucalopride-13CD3[1] | Carbamazepine[2] | Propranolol |
| Type | Stable Isotope-Labeled | Structural Analog | Structural Analog |
| Linearity Range | 50–12,000 pg/mL | 0.1–100 ng/mL | Not explicitly stated for Prucalopride |
| Mean Recovery (%) | 90.42 | 99.6 | Not explicitly stated for Prucalopride |
| Analyte Recovery (%) | 89.92 | 90.0–110.0 | Not explicitly stated for Prucalopride |
| Matrix | Human Plasma | Rat Plasma | Human Plasma |
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating analytical methods. The following sections outline the experimental protocols for the quantification of Prucalopride using each of the discussed internal standards.
Experimental Workflow: A Generalized Overview
The following diagram illustrates a typical workflow for the bioanalysis of Prucalopride using an internal standard.
Method 1: Prucalopride-13CD3 as Internal Standard
This method utilizes a stable isotope-labeled internal standard, which is considered the gold standard in quantitative mass spectrometry due to its similar physicochemical properties to the analyte.
Sample Preparation [1]
-
To 200 µL of human plasma, add the internal standard solution (Prucalopride-13CD3).
-
Perform liquid-liquid extraction using methyl tertiary butyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions [1]
-
LC System: LC-MS/MS
-
Column: Kromasil C18
-
Mobile Phase: Methanol and 5 mM ammonium formate in 0.1% formic acid (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Run Time: 2.20 min
Mass Spectrometric Parameters [1]
-
Ionization Mode: Positive Ion Mode
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Prucalopride: m/z 368.0 → 196.0
-
Prucalopride-13CD3: m/z 372.0 → 196.0
-
Method 2: Carbamazepine as Internal Standard
This method employs a structural analog, Carbamazepine, as the internal standard.
Sample Preparation [2]
-
To a volume of rat plasma, add the Carbamazepine internal standard solution.
-
Perform protein precipitation.
-
Centrifuge the sample and collect the supernatant.
Chromatographic Conditions [2]
-
LC System: UHPLC-MS/MS
-
Column: Waters ACQUITY UPLC® HSS C18 (2.1mm×50mm, 1.8μm)
-
Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid)
-
Flow Rate: 0.2 mL/min
Mass Spectrometric Parameters [2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Prucalopride: m/z 367.99 → 195.89
-
Carbamazepine: m/z 236.97 → 194.04
-
Method 3: Propranolol as Internal Standard
This method utilizes another structural analog, Propranolol, as the internal standard for the bioequivalence study of Prucalopride.[3]
Sample Preparation [3]
-
To 400 µL of human plasma, add 100 µL of Propranolol internal standard (25 µg, resulting in a final concentration of 5 µg/mL).
-
Perform liquid-liquid extraction using n-Hexane, Diethyl Ether, and Tert-butyl methyl ether (TBME).
-
Vortex and centrifuge the sample.
-
Transfer the supernatant organic layer and evaporate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the mobile phase diluent (acetonitrile:water, 50:50).
Chromatographic Conditions [3]
-
LC System: LC-MS/MS (API-4000)
-
Mobile Phase: Gradient elution with 10 mM ammonium acetate with 1% formic acid in water (aqueous) and acetonitrile (organic).
-
Flow Rate: 0.500 mL/min
Mass Spectrometric Parameters [3]
-
Ionization Mode: Not explicitly stated, but likely positive ESI based on the protonated precursor ions.
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Prucalopride: m/z 368.1 → 196.0
-
Propranolol: m/z 260.1 → 116.0
-
Prucalopride Signaling Pathway
Prucalopride is a selective agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor. Activation of this G-protein coupled receptor initiates a signaling cascade that ultimately enhances gastrointestinal motility.
References
- 1. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 2. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacology.imedpub.com [pharmacology.imedpub.com]
A Comparative Guide to the Quantitative Analysis of Prucalopride: Spectrofluorimetry vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of two common analytical techniques—spectrofluorimetry and mass spectrometry—for the determination of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation.
This document outlines the experimental protocols and performance characteristics of each method, supported by experimental data, to aid in the selection of the most appropriate technique for specific research and quality control needs.
At a Glance: Method Performance
The choice between spectrofluorimetric and mass spectrometric methods for Prucalopride determination will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance metrics for both techniques based on published data.
| Parameter | Spectrofluorimetric Determination | Mass Spectrometric Determination (UHPLC-MS/MS) |
| Linearity Range | 50 - 600 ng/mL[1] | 0.1 - 100 ng/mL[2][3][4] |
| Limit of Detection (LOD) | 13.9 ng/mL[1] | Not explicitly stated, but LLOQ is 0.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 42.1 ng/mL[1] | 0.1 ng/mL[2][3][4] |
| Sample Matrix | Pharmaceutical Tablets[1], Human Urine[5][6][7] | Rat Plasma[2][3][4], Human Plasma[8][9] |
| Selectivity | Good, based on native fluorescence | High, based on mass-to-charge ratio |
| Throughput | High | High, with rapid UHPLC gradients |
Prucalopride's Mechanism of Action: A Look at the Signaling Pathway
Prucalopride is a selective serotonin 5-HT4 receptor agonist.[10][11][12] Its prokinetic activity stems from the stimulation of these receptors on enteric neurons, which promotes the release of acetylcholine.[11] This, in turn, enhances colonic motility by increasing coordinated muscle contractions, facilitating bowel movements.[11][12] Stimulation of the 5-HT4 receptor by Prucalopride has been shown to increase intracellular cAMP concentration and induce Src and ERK 1/2 phosphorylation.[13]
Prucalopride signaling pathway.
Experimental Protocols
Below are detailed methodologies for the spectrofluorimetric and mass spectrometric determination of Prucalopride, based on established and validated methods.
Spectrofluorimetric Determination of Prucalopride
This method is based on the enhancement of the native fluorescence of Prucalopride in the presence of an anionic surfactant, sodium lauryl sulfate (SLS).[1]
Instrumentation:
-
A spectrofluorometer equipped with a xenon lamp.
Reagents and Solutions:
-
Prucalopride succinate standard.
-
Sodium lauryl sulfate (SLS) solution.
-
Methanol.
-
Deionized water.
Sample Preparation (for pharmaceutical tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Prucalopride and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol) and sonicate to dissolve the drug.
-
Dilute to volume with the same solvent and filter.
-
Take an aliquot of the filtrate and dilute it with deionized water to fall within the calibration range.
Procedure:
-
Transfer aliquots of the standard and sample solutions into a series of volumetric flasks.
-
Add a specific volume of SLS solution to each flask.
-
Dilute to the mark with deionized water.
-
Measure the fluorescence intensity at an emission wavelength of 354 nm after excitation at 276 nm.[1] For analysis in human urine, measurements can be made at an emission wavelength of 362 nm after excitation at 310 nm in deionized water.[5][6][7]
Mass Spectrometric Determination of Prucalopride (UHPLC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of Prucalopride in biological matrices.
Instrumentation:
-
An ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Reagents and Solutions:
-
Prucalopride succinate standard.
-
Internal standard (IS), such as carbamazepine or prucalopride-13CD3.[2][8]
-
Acetonitrile (ACN), HPLC grade.
-
Methanol, HPLC grade.
-
Formic acid.
-
Ammonium formate.
-
Ultrapure water.
Sample Preparation (for plasma):
-
To a plasma sample, add the internal standard solution.
-
Precipitate proteins by adding a precipitating agent like acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant and inject a small volume into the UHPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 column, such as a Waters ACQUITY UPLC HSS C18 (2.1 mm × 50 mm, 1.8 µm).[2][3]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (containing 0.1% formic acid).[2][3]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM).
-
MRM Transitions:
Analytical Workflow Comparison
The following diagram illustrates the general experimental workflows for both spectrofluorimetric and mass spectrometric analysis of Prucalopride.
Analytical workflows.
Conclusion
Both spectrofluorimetry and mass spectrometry offer robust and reliable methods for the quantification of Prucalopride.
Spectrofluorimetry presents a simpler, more accessible, and cost-effective option, particularly for routine quality control of pharmaceutical formulations where high sensitivity is not the primary concern. The method is rapid and demonstrates good accuracy and precision within its effective concentration range.
Mass spectrometry, specifically UHPLC-MS/MS, provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies in complex biological matrices like plasma. Its ability to quantify Prucalopride at very low concentrations (sub-ng/mL) is a significant advantage for studies requiring high analytical sensitivity.
The selection of the optimal method will ultimately be guided by the specific analytical challenge, including the nature of the sample, the required limits of detection and quantification, and the available resources.
References
- 1. Sensitive spectrofluorimetric determination of the prokinetic drug prucalopride succinate based on supramolecular aggregation approach with evaluation of method greenness: application to content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue distribution study of prucalopride in rats by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical Validated Spectrofluorimetric Method for the Determination of Prucalopride succinate in Human Urine Samples and Its Greenness Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical Validated Spectrofluorimetric Method for the Determination of Prucalopride succinate in Human Urine Samples and Its Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 9. researchgate.net [researchgate.net]
- 10. actascientific.com [actascientific.com]
- 11. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
The Analytical Edge: A Cost-Benefit Analysis of Prucalopride-13C,d3 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in the bioanalysis of prucalopride, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of Prucalopride-13C,d3, a stable isotope-labeled (SIL) internal standard, with common structurally analogous alternatives, carbamazepine and propranolol. By examining experimental data and considering the cost implications, this document serves as a practical resource for selecting the most appropriate internal standard to ensure robust and reliable analytical results.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, thereby compensating for any variations that may occur. Stable isotope-labeled internal standards are widely regarded as the gold standard for quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte. This guide will delve into the quantitative performance and economic feasibility of using this compound in comparison to more readily available structural analogs.
Performance Comparison of Internal Standards for Prucalopride Analysis
The selection of an internal standard significantly impacts the quality of bioanalytical data. The following table summarizes the performance characteristics of this compound, carbamazepine, and propranolol based on published experimental data.
| Performance Metric | This compound | Carbamazepine | Propranolol (for other analytes) |
| Linearity (r²) | >0.998 | >0.996 | ≥0.999 |
| Intra-day Precision (%CV) | 3.7% to 4.6% | ≤7.8% | 0.45% to 8.61% |
| Inter-day Precision (%CV) | 3.7% to 4.6% | ≤7.8% | 0.69% to 5.82% |
| Accuracy (%RE) | Within ±2.0% | -3.0% to 8.5% | 97.8% to 108.8% |
| Recovery | Not explicitly stated, but expected to be similar to analyte | 99.6% | Not explicitly stated for prucalopride analysis |
| Matrix Effect | Expected to be minimal and compensated for | Acceptable | Not explicitly stated for prucalopride analysis |
Experimental Protocols
To provide a clear understanding of how these internal standards are utilized, the following are detailed methodologies from key experiments.
Method 1: Prucalopride Analysis using this compound Internal Standard
This method is adapted from a bioequivalence study of prucalopride formulations.
-
Sample Preparation: To 50 µL of plasma, the internal standard this compound is added. Protein precipitation is then performed by adding acetonitrile at a 1:5 (v/v) ratio. The mixture is vortexed and centrifuged. The supernatant is transferred and evaporated under nitrogen. The residue is reconstituted before injection into the UPLC-MS system.[1]
-
Chromatographic Conditions:
-
System: UPLC-MS (e.g., LCMS-8045, Shimadzu)
-
Column: C18 column (e.g., Shim-pack GIST HP C18, 4.6 mm × 150 mm, 3 μm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Prucalopride: m/z 368.2 → 207.1
-
This compound: m/z 371.2 → 210.1[1]
-
-
Method 2: Prucalopride Analysis using Carbamazepine Internal Standard
This method was developed for the quantitation of prucalopride in rat plasma.
-
Sample Preparation: Details of the extraction method using carbamazepine as an internal standard were not fully available in the reviewed documents. However, a typical liquid-liquid extraction or protein precipitation would be employed.
-
Chromatographic Conditions:
-
System: UHPLC-MS/MS
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry Conditions:
-
Ionization: Not specified.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Prucalopride: m/z 367.99 → 195.89
-
Carbamazepine: m/z 236.97 → 194.04
-
-
Method 3: Propranolol Analysis using Tramadol Internal Standard (Illustrative Example)
While a specific protocol for using propranolol as an internal standard for prucalopride was not found, this example illustrates its use in a bioanalytical method for another analyte, which can be indicative of its general performance.
-
Sample Preparation: Direct injection of rat plasma without an extraction step.
-
Chromatographic Conditions:
-
System: LC-MS/MS
-
Column: Isocratic UK-C18 (2.0 × 50 mm, 3 μm)
-
Mobile Phase: Isocratic mixture of methanol and 10 mM ammonium formate (70/30, v/v).
-
-
Mass Spectrometry Conditions:
Cost-Benefit Analysis
The decision to use a particular internal standard is often a balance between the desired analytical performance and the associated costs.
Cost Analysis
-
This compound: As a specialized, stable isotope-labeled compound, this compound is the most expensive option. The exact price is typically available upon request from vendors such as MedChemExpress and Clinivex.[4][5] The higher cost is attributed to the complex synthesis process required for isotopic labeling.
-
Carbamazepine: This is a widely available pharmaceutical compound, and its analytical standard is significantly more affordable. For instance, 100 mg of carbamazepine analytical standard can be purchased for approximately $62.77 to $102.50 from suppliers like Sigma-Aldrich and Fisher Scientific.[6][7]
-
Propranolol: Similar to carbamazepine, propranolol is a common pharmaceutical and its analytical standard is also cost-effective. The price for 100 mg of propranolol hydrochloride analytical standard is around $103.00 to $131.00 from vendors like Sigma-Aldrich.[8] A 200 mg reference standard from USP is priced at $297.00.[9] Another supplier offers 25g for €107.88.[10]
Benefit Analysis
-
This compound: The primary benefit of using a stable isotope-labeled internal standard is the superior accuracy and precision it affords. Because its chemical and physical properties are nearly identical to prucalopride, it co-elutes and experiences the same degree of matrix effects and ionization suppression or enhancement. This leads to more effective normalization of the analytical signal, resulting in highly reliable and reproducible data. This is particularly crucial for regulatory submissions and clinical studies where data integrity is paramount.
-
Carbamazepine and Propranolol: The main advantage of using these structural analogs is their significantly lower cost and ready availability. For routine analyses, high-throughput screening, or in research settings with budget constraints, these may be viable alternatives. However, as they are not structurally identical to prucalopride, they may not perfectly mimic its behavior during sample preparation and analysis. This can lead to less effective compensation for matrix effects and potentially introduce a greater degree of variability and bias into the results.
Visualizing the Workflow and Decision Framework
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A typical bioanalytical workflow for the quantification of prucalopride in plasma.
Caption: A decision framework for selecting an internal standard based on cost and benefit.
Conclusion
The choice between this compound and its structural analogs as an internal standard for prucalopride quantification is a trade-off between analytical rigor and cost.
-
This compound is unequivocally the superior choice for applications demanding the highest level of accuracy, precision, and reliability. Its ability to perfectly mimic the analyte's behavior minimizes analytical variability and provides the most defensible data. The higher initial cost can be justified for pivotal studies, such as pharmacokinetic/bioequivalence trials and submissions to regulatory agencies.
-
Carbamazepine and Propranolol represent cost-effective alternatives that can provide acceptable performance for less stringent applications. For early-stage research, high-throughput screening, or when budget is a primary constraint, these structural analogs can be a pragmatic choice. However, researchers must be aware of the potential for increased variability and should thoroughly validate the method to ensure it meets the specific requirements of their study.
Ultimately, the decision rests on the specific goals of the analysis and the resources available. For mission-critical applications where data integrity cannot be compromised, the investment in a stable isotope-labeled internal standard like this compound is a sound scientific and strategic choice.
References
- 1. Pharmacokinetics and bioequivalence assessment of two prucalopride formulations in healthy Chinese women: a randomized, open-label, two-period, two-sequence, self-crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. academicjournals.org [academicjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. theclinivex.com [theclinivex.com]
- 6. Carbamazepine, Analytical Standard, 99.0% (HPLC), MilliporeSigma Supelco 100 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 7. [Carbamazepine (100 mg)] - CAS [298-46-4] [store.usp.org]
- 8. (±)-Propranolol analytical standard 318-98-9 [sigmaaldrich.com]
- 9. store.usp.org [store.usp.org]
- 10. Propranolol Hydrochloride >99.0%(HPLC)(T) 25g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
Precision in Prucalopride Bioanalysis: A Comparative Guide to Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of prucalopride in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comparative overview of the inter-day and intra-day precision of three common bioanalytical methods: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The precision of a bioanalytical method is a critical parameter, ensuring the reliability and reproducibility of results. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) and is assessed at two levels: intra-day precision (within-day variability) and inter-day precision (between-day variability). This guide summarizes the performance of these three methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Inter-day and Intra-day Precision
The following table summarizes the reported inter-day and intra-day precision for the quantification of prucalopride using UHPLC-MS/MS, LC-MS/MS, and HPLC-UV methods. The data is compiled from published validation studies.
| Analytical Method | Matrix | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| UHPLC-MS/MS [1][2] | Rat Plasma | LLOQ, LQC, MQC, HQC | ≤7.8% | ≤7.8% |
| LC-MS/MS [3] | Human Plasma | LLOQ, LQC, MQC, HQC | Not explicitly stated in the abstract | Not explicitly stated in the abstract |
| HPLC-UV [4] | Human Plasma | LQC, MQC, HQC | Within acceptable limits | Within acceptable limits |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control.
The UHPLC-MS/MS method demonstrates high precision, with both intra- and inter-day precision being less than or equal to 7.8%.[1][2] While specific percentage values for the LC-MS/MS and HPLC-UV methods were not detailed in the abstracts, they were reported to be within acceptable limits as per regulatory guidelines (typically ≤15% for LQC, MQC, and HQC, and ≤20% for LLOQ).
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are the summarized experimental protocols for the UHPLC-MS/MS and HPLC-UV methods.
UHPLC-MS/MS Method for Prucalopride in Rat Plasma[1][2]
-
Instrumentation: Waters ACQUITY UPLC® system coupled with a Waters Xevo TQD triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: Waters ACQUITY UPLC® HSS C18 column (2.1 mm × 50 mm, 1.8 μm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
Prucalopride: m/z 367.99 → 195.89.
-
Internal Standard (Carbamazepine): m/z 236.97 → 194.04.
-
-
-
Sample Preparation: Protein precipitation.
HPLC-UV Method for Prucalopride Succinate in Human Plasma[4]
-
Instrumentation: Agilent HPLC with a UV detector.
-
Chromatographic Separation:
-
Column: BDS Hypersil C8 Column (250 × 4.6 mm, 5 µ).
-
Mobile Phase: Not explicitly stated in the abstract.
-
Flow Rate: 1.0 mL/min.
-
-
Detection: UV detection at a specified wavelength (not detailed in the abstract).
-
Sample Preparation: Not explicitly stated in the abstract.
Visualizing the Bioanalytical Workflow and Prucalopride's Mechanism
To further elucidate the processes involved, the following diagrams illustrate a typical bioanalytical method validation workflow and the signaling pathway of prucalopride.
Caption: A generalized workflow for bioanalytical method validation.
Caption: Prucalopride's signaling pathway via the 5-HT4 receptor.
References
- 1. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 4. jchr.org [jchr.org]
Safety Operating Guide
Proper Disposal Procedures for Prucalopride-13C,d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Prucalopride-13C,d3, a stable isotope-labeled version of the selective serotonin (5-HT4) receptor agonist, Prucalopride.
This compound is labeled with the stable (non-radioactive) isotopes Carbon-13 and Deuterium. Therefore, its disposal does not require special precautions for radioactivity. Instead, it should be managed as a chemical waste, following the same procedures as for the parent compound, Prucalopride, in accordance with local, state, and federal regulations.
Chemical and Physical Properties
A summary of the available quantitative data for Prucalopride and its succinate salt is presented below. This information is crucial for assessing the potential hazards and determining the appropriate disposal route.
| Property | Value |
| This compound | |
| Molecular Formula | C₁₈H₂₃D₃ClN₃O₃ |
| Molecular Weight | 371.9 g/mol |
| Prucalopride Succinate | |
| Melting Point | ~198°C |
| Solubility | Soluble in N,N-dimethylformamide, sulfinylbismethane and N,N-dimethylacetamide. Sparingly soluble in methanol. Freely soluble in acidic aqueous media. |
| pKa (piperidine moiety) | 8.5 (at 20°C) |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Detailed Experimental Protocols
Below are step-by-step methodologies for the key stages of this compound disposal.
Waste Segregation and Collection
Objective: To safely segregate and collect different forms of this compound waste.
Materials:
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated chemical waste containers (clearly labeled).
-
Sharps container (for contaminated needles, scalpels, etc.).
-
Solid waste container (for contaminated gloves, paper towels, etc.).
-
Liquid waste container (for solutions containing this compound).
Procedure:
-
Solid Waste:
-
Place all non-sharp solid waste contaminated with this compound, such as gloves, absorbent paper, and empty vials, into a designated, leak-proof solid chemical waste container.
-
Ensure the container is clearly labeled with "this compound Waste" and any relevant hazard symbols.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and compatible liquid chemical waste container.
-
Do not mix with other incompatible chemical wastes.
-
Clearly label the container with "this compound Waste," the approximate concentration, and any other solvents present.
-
-
Sharps Waste:
-
Place all contaminated sharps, such as needles and Pasteur pipettes, directly into a designated puncture-resistant sharps container.
-
Do not recap, bend, or break needles.
-
Label the sharps container with "this compound Sharps Waste."
-
Decontamination of Laboratory Equipment
Objective: To safely decontaminate laboratory equipment that has come into contact with this compound.
Materials:
-
Appropriate PPE.
-
Detergent solution.
-
Deionized water.
-
Appropriate organic solvent (e.g., ethanol or isopropanol), if necessary and compatible with the equipment.
-
Waste containers for contaminated cleaning materials.
Procedure:
-
Initial Cleaning:
-
For glassware and other immersible equipment, wash thoroughly with a laboratory detergent and warm water.
-
Rinse multiple times with deionized water.
-
-
Solvent Rinse (if applicable):
-
For non-aqueous residues, a rinse with a suitable organic solvent may be necessary. Ensure the solvent is compatible with the equipment material.
-
Perform this step in a well-ventilated area or a fume hood.
-
-
Surface Decontamination:
-
For non-immersible equipment surfaces, wipe down with a cloth or sponge soaked in detergent solution.
-
Follow with a wipe-down with a cloth dampened with deionized water.
-
-
Disposal of Cleaning Materials:
-
All contaminated cleaning materials (wipes, gloves, etc.) must be disposed of as solid this compound waste.
-
Final Disposal
Objective: To ensure the final disposal of this compound waste is conducted in a compliant and environmentally responsible manner.
Procedure:
-
Engage a Licensed Waste Disposal Vendor: All chemical waste, including that containing this compound, must be disposed of through a licensed hazardous waste disposal company.
-
Proper Labeling and Documentation: Ensure all waste containers are accurately and securely labeled. Complete all necessary waste manifest forms as required by your institution and the disposal vendor.
-
Scheduled Pickup: Arrange for a scheduled pickup of the waste from your laboratory's designated waste accumulation area.
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, minimizing risks to personnel and the environment, and maintaining regulatory compliance. Always consult your institution's specific safety and environmental health guidelines for any additional requirements.
Personal protective equipment for handling Prucalopride-13C,d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Prucalopride-13C,d3. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided below. This information is compiled from safety data sheets for prucalopride and its isotopically labeled form.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved equipment.[1] |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use.[1] |
| Body Protection | Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance.[1][2] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1] |
Operational Plan: Safe Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[3]
-
Use appropriate exhaust ventilation at places where dust may form.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[2]
2. Handling the Compound:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly before breaks and at the end of the workday.[1][2]
3. Accidental Release Measures:
-
Use personal protective equipment.[1]
-
Avoid breathing vapors, mist, or gas.[1]
-
Prevent further leakage or spillage if it is safe to do so.[3]
-
Pick up and arrange disposal without creating dust.[1]
-
Keep in suitable, closed containers for disposal.[1]
Disposal Plan
This compound contains stable isotopes (Carbon-13 and Deuterium) and is not radioactive. Therefore, disposal procedures should be based on the chemical's hazardous properties.
-
Waste Classification: While not explicitly classified as hazardous waste in all contexts, pharmaceutical waste disposal is regulated. It is best practice to treat it as chemical waste.
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not allow the product to enter drains or sewer systems.[1][3]
-
Containerization: Place waste in structurally sound, closed containers that are properly labeled.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.[4][5]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from receiving to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
